PK7088
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-methyl-4-phenyl-3-pyrrol-1-ylpyrazole |
InChI |
InChI=1S/C14H13N3/c1-16-11-13(12-7-3-2-4-8-12)14(15-16)17-9-5-6-10-17/h2-11H,1H3 |
InChI Key |
VLMIUEHYKGMAHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N2C=CC=C2)C3=CC=CC=C3 |
Synonyms |
PK 7088; PK-7088; PK7088; 1H-Pyrazole, 1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)- |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PK7088: A Technical Guide to the Reactivation of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK7088 is a small molecule compound identified as a reactivator of the mutant tumor suppressor protein p53, specifically targeting the Y220C mutation. This mutation, found in a significant number of human cancers, destabilizes the p53 protein, leading to its misfolding and loss of tumor-suppressive function. This compound acts by binding to a surface crevice created by the Y220C mutation, thereby stabilizing the protein in a wild-type-like conformation. This restoration of the native structure reinstates the transcriptional and non-transcriptional functions of p53, ultimately leading to cell-cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Mechanism of Action: Stabilizing the Guardian of the Genome
The primary mechanism of action of this compound is the conformational stabilization of the p53-Y220C mutant protein.[1] The Y220C mutation creates a surface-exposed pocket that thermodynamically destabilizes the p53 protein, causing it to unfold and lose its function at physiological temperatures.[2][3] this compound non-covalently binds to this mutation-induced crevice.[1][3] This binding event stabilizes the folded state of the p53 DNA-binding domain, shifting the equilibrium from the unfolded, inactive state to a correctly folded, active conformation.[1][4]
The restoration of the wild-type conformation of p53 by this compound leads to the reactivation of its tumor suppressor functions.[1][3] This includes the re-establishment of its role as a transcription factor, upregulating the expression of target genes involved in cell cycle control and apoptosis.[1][5] Furthermore, this compound has been shown to restore non-transcriptional apoptotic functions of p53.[1][3]
Signaling Pathway
The signaling pathway initiated by this compound in p53-Y220C mutant cancer cells is a cascade of events that ultimately leads to anti-tumor effects. The process begins with the binding of this compound to the mutant p53 protein, leading to its refolding and reactivation. The reactivated p53 then transcriptionally activates downstream target genes, such as CDKN1A (encoding p21) and PMAIP1 (encoding NOXA).[1][3] The upregulation of p21 leads to cell cycle arrest, primarily at the G2/M phase, while the increased expression of NOXA contributes to the induction of apoptosis.[1] Concurrently, reactivated p53 can also trigger apoptosis through a non-transcriptional mechanism by promoting the translocation of the BAX protein to the mitochondria.[1][3]
Quantitative Data
The interaction of this compound with the p53-Y220C mutant and its cellular effects have been quantified through various biophysical and cell-based assays.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | ~140 µM | 1H/15N-HSQC NMR Spectroscopy | [1][3][6] |
| Thermal Stabilization (ΔTm) | ~1 K (at 350 µM) | Differential Scanning Fluorimetry (DSF) | [1][6] |
| Cell Viability (IC50) | > 120 µM (NUGC-4, wt p53) | CellTiter-Glo Assay (72 hrs) | [7] |
| Effective Concentration | 200 µM | In vitro cell-based assays (HUH-7, NUGC-3) | [1][4][6] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidate the mechanism of action of this compound are provided below.
Biophysical Assays
3.1.1. Determination of Binding Affinity by 1H/15N-HSQC NMR Spectroscopy
This protocol is used to determine the dissociation constant (Kd) of this compound for the p53-Y220C core domain.
-
Protein Preparation: The 15N-labeled p53-Y220C core domain (residues 94-312) is expressed and purified.
-
NMR Spectroscopy: A series of 1H/15N-HSQC spectra are recorded for the p53-Y220C core domain in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The chemical shift perturbations of specific residues in the p53 protein upon addition of this compound are monitored. The concentration-dependent chemical shift changes are then fitted to a quadratic saturation binding equation to calculate the Kd.[1][6]
3.1.2. Thermal Stabilization by Differential Scanning Fluorimetry (DSF)
This assay measures the increase in the melting temperature (Tm) of the p53-Y220C protein upon binding of this compound, indicating stabilization.
-
Reaction Mixture: The p53-Y220C core domain is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The experiment is performed with and without this compound.
-
Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of this compound is calculated.[1][2]
Cell-Based Assays
3.2.1. Immunofluorescence for p53 Conformation
This method visualizes the conformational state of p53 within cells.
-
Cell Culture and Treatment: Cancer cell lines with the p53-Y220C mutation (e.g., HUH-7) and control cell lines (e.g., MKN-1 with p53-V143A) are cultured and treated with this compound (e.g., 200 µM for 4 hours) or a vehicle control (DMSO).[1][4]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.
-
Immunostaining: Cells are incubated with primary antibodies specific for either the wild-type/folded conformation of p53 (PAb1620) or the mutant/unfolded conformation (PAb240).[1][4] This is followed by incubation with fluorescently labeled secondary antibodies.
-
Nuclear Staining and Imaging: The cell nuclei are counterstained with a DNA dye such as Hoechst 33342. Images are acquired using a fluorescence microscope.[1][4]
3.2.2. Caspase-3/7 Activity Assay
This assay quantifies the induction of apoptosis.
-
Cell Treatment: p53-Y220C mutant cells (e.g., NUGC-3, HUH-7) and control cells are treated with this compound for a specified period (e.g., 6 hours).[1][6]
-
Assay Procedure: A luminescent caspase-3/7 substrate is added to the cells according to the manufacturer's protocol (e.g., Caspase-Glo 3/7 assay kit). The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.[1][6]
3.2.3. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Cells (e.g., HUH-7) are treated with this compound (e.g., 200 µM for 6 hours), harvested, and washed.[1][8]
-
Fixation: Cells are fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a DNA-intercalating fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed.
Experimental and Logical Workflows
The investigation of this compound's mechanism of action follows a logical progression from in vitro biophysical characterization to cellular functional assays.
Conclusion
This compound serves as a proof-of-concept small molecule for the therapeutic strategy of reactivating mutant p53. Its mechanism of action, centered on the conformational stabilization of the p53-Y220C mutant, restores the tumor-suppressive functions of p53, leading to selective anti-cancer effects. The detailed understanding of its binding and cellular activity provides a robust framework for the development of more potent and specific p53-reactivating drugs. The experimental protocols and data presented herein offer a comprehensive guide for researchers in the field of cancer biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
PK7088: A Technical Guide to a p53-Activating Peptide for Mutant p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a hallmark of numerous human cancers. The p53 mutant Y220C, in particular, is a prevalent and destabilizing mutation that abrogates the tumor-suppressive functions of the protein. This has led to significant interest in developing small molecules that can rescue the function of this mutant. PK7088 is a novel peptide that has emerged as a promising agent in this field. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a p53-activating peptide. It details the quantitative data supporting its efficacy, comprehensive experimental protocols for its study, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the therapeutic potential of reactivating mutant p53.
Introduction
The p53 protein, often referred to as the "guardian of the genome," is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with the Y220C mutation being one of the most common. This specific mutation creates a surface crevice in the p53 protein, leading to its conformational instability and subsequent loss of function.[2]
This compound is a pyrazole-containing peptide that has been identified as a specific binder to the Y220C mutant p53.[2][3] By binding to the mutation-induced crevice, this compound stabilizes the protein in a wild-type-like conformation, thereby restoring its tumor-suppressive functions.[2] This reactivation of mutant p53 by this compound leads to the induction of apoptosis and cell cycle arrest specifically in cancer cells harboring the Y220C mutation.[2][4]
Quantitative Data
The efficacy of this compound has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biophysical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Assay | Reference |
| Binding Affinity (KD) | 140 µM | p53-Y220C mutant protein | 1H/15N-HSQC NMR spectroscopy | [2][4] |
| IC50 (Cell Viability) | 43 µM | NUGC-3 (p53-Y220C) | CellTiter-Glo Assay (72 hrs) | [3] |
| 57 µM | BXPC-3 (p53-Y220C) | CellTiter-Glo Assay (72 hrs) | [3] | |
| 120 µM | WI-38 (Normal Fibroblasts) | CellTiter-Glo Assay (72 hrs) | [3] | |
| > 120 µM | NUGC-4 (wild-type p53) | CellTiter-Glo Assay (72 hrs) | [3] | |
| Effective Concentration (Apoptosis Induction) | 200 µM | HUH-7 (p53-Y220C) | AnnexinV/PI staining | [2] |
| Effective Concentration (Cell Cycle Arrest) | 200 µM | HUH-7 (p53-Y220C) | FACS analysis | [2] |
Mechanism of Action: Signaling Pathway
This compound exerts its anticancer effects by directly targeting and reactivating the mutant p53 protein. This restored p53 function triggers downstream signaling cascades that culminate in cell cycle arrest and apoptosis. A key aspect of this mechanism is the synergistic effect observed when this compound is combined with Nutlin-3, an inhibitor of the p53-negative regulator MDM2.
Caption: Signaling pathway of this compound-mediated p53 activation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell lines (e.g., NUGC-3, HUH-7 with p53-Y220C; NUGC-4, HUH-6 with wild-type p53)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
33% Acetic acid
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for 24-72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and let them air dry.
-
Solubilize the stain by adding 100 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for Crystal Violet Cell Viability Assay.
Immunofluorescence for p53 Conformation and BAX Localization
This protocol is used to visualize the conformational state of p53 and the subcellular localization of BAX following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-p53 (PAb1620 for folded, PAb240 for unfolded), anti-BAX
-
Fluorescently labeled secondary antibodies
-
MitoTracker Red CMXRos (for mitochondrial co-localization)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound (e.g., 200 µM) for the desired time (e.g., 4-6 hours).
-
(Optional for BAX localization) Incubate with MitoTracker Red for 30 minutes before fixation.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Mount coverslips onto microscope slides with mounting medium.
-
Visualize using a confocal microscope.
Caption: Workflow for Immunofluorescence Staining.
Western Blotting for p21 and NOXA Expression
This protocol is used to quantify the protein levels of p53 downstream targets, p21 and NOXA, after this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-NOXA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Caspase-3/7 Activity Assay
This protocol is used to measure the activity of executioner caspases, a hallmark of apoptosis, following this compound treatment.
Materials:
-
Treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
Procedure:
-
Treat cells with this compound in a 96-well plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy, particularly for tumors harboring the p53-Y220C mutation. Its ability to specifically bind to and reactivate this mutant p53 underscores the potential of structure-based drug design in oncology. The comprehensive data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other mutant p53 reactivators. Future research should focus on optimizing its potency and pharmacokinetic properties to facilitate its translation into clinical settings.
References
- 1. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivation of Mutant p53: A Technical Guide to the Role of PK7088
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of a vast number of human cancers. The p53-Y220C mutation, in particular, results in a conformationally unstable protein, leading to loss of its tumor-suppressive functions. This has spurred the development of small molecules aimed at stabilizing the mutant protein and restoring its wild-type activity. This technical guide provides an in-depth overview of PK7088, a pyrazole-based compound identified as a reactivator of the p53-Y220C mutant. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the pertinent cellular pathways.
Introduction to p53 and the Y220C Mutation
The p53 protein, often dubbed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a series of events that can lead to cell cycle arrest, allowing for DNA repair, or apoptosis, eliminating damaged cells.[1] The majority of p53 mutations found in cancer are missense mutations within the DNA-binding domain, which can be broadly categorized as either contact mutations, which abrogate DNA binding, or structural mutations, which destabilize the protein.[2]
The Y220C mutation is a structural mutation that accounts for a significant number of p53-mutated cancers.[3] This mutation creates a unique, druggable surface crevice in the p53 protein, which leads to its thermal destabilization and subsequent aggregation and inactivation.[2][3] The presence of this pocket has made the p53-Y220C mutant an attractive target for small-molecule therapeutics designed to bind to this site, stabilize the protein, and restore its wild-type conformation and function.
This compound: A Small Molecule Reactivator of p53-Y220C
This compound is a pyrazole-containing small molecule that has been identified as a specific reactivator of the p53-Y220C mutant.[2][4] It functions by binding to the mutation-induced surface pocket, thereby increasing the melting temperature of the protein and shifting its conformational equilibrium towards the active, wild-type state.[2][5] This restoration of the native conformation allows the reactivated p53 to once again perform its critical tumor-suppressive functions.
Mechanism of Action
The reactivation of mutant p53 by this compound initiates a cascade of downstream cellular events characteristic of wild-type p53 activation. This includes both transcriptional and non-transcriptional activities.
-
Transcriptional Reactivation: this compound-stabilized p53-Y220C regains its ability to bind to the regulatory regions of its target genes. This leads to the upregulation of key effector proteins such as p21, a cyclin-dependent kinase inhibitor that mediates G2/M cell cycle arrest, and pro-apoptotic proteins like NOXA and PUMA.[2][5]
-
Non-Transcriptional Functions: Beyond its role as a transcription factor, reactivated p53 can also trigger apoptosis through non-transcriptional mechanisms. This compound has been shown to facilitate the nuclear export of BAX, a pro-apoptotic protein, to the mitochondria, a critical step in the intrinsic apoptotic pathway.[2][6]
The following diagram illustrates the proposed mechanism of action of this compound:
Caption: Mechanism of this compound in reactivating mutant p53-Y220C.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.
| Parameter | Value | Assay | Reference |
| Dissociation Constant (Kd) | 140 µM | 1H/15N-HSQC NMR Spectroscopy | [2] |
| Melting Temperature Shift (ΔTm) | ~1.0 °C at 350 µM | Differential Scanning Fluorimetry (DSF) | [7] |
Table 1: Biophysical Characterization of this compound Binding to p53-Y220C
| Cell Line | p53 Status | IC50 Value | Assay | Reference |
| NUGC-3 | Y220C | 43 µM | CellTiter-Glo Assay (72h) | [8] |
| BXPC-3 | Y220C | 57 µM | CellTiter-Glo Assay (72h) | [8] |
Table 2: Anti-proliferative Activity of this compound in p53-Y220C Cancer Cell Lines
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF is used to determine the thermal stability of a protein by measuring changes in the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. An increase in the melting temperature (Tm) in the presence of a compound indicates stabilization.
Materials:
-
Purified recombinant p53-Y220C protein
-
This compound stock solution (in DMSO)
-
SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl)
-
Real-time PCR instrument with thermal ramping capability
-
96-well or 384-well PCR plates
Procedure:
-
Prepare the protein-dye mixture: Dilute the p53-Y220C protein to a final concentration of 10 µM in the assay buffer. Add SYPRO Orange dye to a final concentration of 5x.
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., from 0 to 500 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the assay plate: In each well of the PCR plate, add the protein-dye mixture and the corresponding dilution of this compound or vehicle control (DMSO). The final volume in each well should be consistent (e.g., 20 µL).
-
Perform the thermal melt: Place the plate in the real-time PCR instrument. Set the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Data acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve. The ΔTm is calculated by subtracting the Tm of the vehicle control from the Tm in the presence of this compound.
Caption: Workflow for Differential Scanning Fluorimetry (DSF).
Immunofluorescence for p53 Conformation
Immunofluorescence is used to visualize the conformational state of p53 within cells using conformation-specific antibodies. The PAb1620 antibody recognizes the wild-type, folded conformation of p53, while the PAb240 antibody detects the mutant, unfolded conformation.
Materials:
-
p53-Y220C expressing cells (e.g., HUH-7)
-
Glass coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies: anti-p53 (PAb1620) and anti-p53 (PAb240)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell culture and treatment: Seed the p53-Y220C cells on glass coverslips in a culture dish. Allow them to adhere overnight. Treat the cells with this compound (e.g., 200 µM) or vehicle control for the desired time (e.g., 4 hours).[5]
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding with 10% normal goat serum for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the cells with the primary antibodies (PAb1620 or PAb240) diluted in blocking buffer overnight at 4°C.
-
Secondary antibody incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting and imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the fluorescence using a fluorescence microscope.
Caption: Workflow for Immunofluorescence of p53 conformation.
p53 Signaling Pathways Activated by this compound
The reactivation of p53 by this compound triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.
p53-Mediated Cell Cycle Arrest
Upon activation, p53 transcriptionally upregulates the expression of the CDKN1A gene, which encodes the p21 protein. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin E and CDK1/cyclin B complexes. Inhibition of these CDKs prevents the cell from progressing through the G1/S and G2/M checkpoints, respectively, leading to cell cycle arrest.
Caption: p53-mediated cell cycle arrest pathway.
p53-Mediated Apoptosis
Reactivated p53 can induce apoptosis through the intrinsic (mitochondrial) pathway. It transcriptionally activates the expression of BH3-only proteins such as NOXA and PUMA. These proteins, in turn, activate the pro-apoptotic effector proteins BAX and BAK, which oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which dismantle the cell.
Caption: p53-mediated intrinsic apoptosis pathway.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring the p53-Y220C mutation. By specifically binding to and stabilizing the mutant protein, it effectively restores the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the reactivation of mutant p53. Further optimization of compounds like this compound could lead to the development of potent and selective therapies for a significant subset of cancer patients.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: Investigating the Anticancer Activity of PK7088
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a hallmark of over half of all human cancers. One such mutation, Y220C, results in a conformationally unstable protein, leading to loss of function. This technical guide details the mechanism and anticancer activity of PK7088, a small molecule identified as a reactivator of the p53-Y220C mutant. This compound binds directly to a unique surface crevice created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive functions. This restoration triggers p53-Y220C-dependent cell-cycle arrest, apoptosis, and inhibition of cancer cell growth, highlighting a promising therapeutic strategy for cancers harboring this specific mutation.
Mechanism of Action: Restoring Wild-Type p53 Function
This compound is a pyrazole-based compound that acts as a molecular chaperone for the p53-Y220C mutant protein.[1] The Y220C mutation creates a distinct, druggable surface pocket on the p53 core domain, which compromises the protein's thermodynamic stability at physiological temperatures.[2][3] this compound selectively binds within this crevice, acting as a scaffold to stabilize the correct, wild-type-like folded state.[4]
This conformational rescue restores the mutant's ability to function as a transcription factor. The stabilized p53-Y220C protein can then bind to DNA and upregulate the expression of key target genes involved in tumor suppression.[5] This targeted mechanism means this compound's activity is highly specific to cancer cells expressing the p53-Y220C mutation.[6]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in p53-Y220C mutant cancer cells.
Quantitative Data on Biological Activity
The efficacy of this compound has been characterized through various biophysical and cell-based assays. The data demonstrates a direct binding affinity and specific cellular responses in p53-Y220C mutant cell lines.
Table 1: Biophysical and In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines Tested | Notes | Source |
| Binding Affinity (Kd) | ~140 µM | - | Dissociation constant for binding to p53-Y220C mutant protein. | [2][4] |
| Effective Concentration | 200 µM | HUH-7, NUGC-3 | Concentration used in cell-based assays to induce apoptosis and cell cycle arrest. | [5] |
| Caspase 3/7 Activation | Significant Induction | HUH-7 (Y220C), NUGC-3 (Y220C) | Activity observed after 6 hours of treatment with 200 µM this compound. | [5][6] |
| Cell Cycle Arrest | G2/M Arrest | HUH-7 (Y220C) | Effect observed after 6 hours of treatment with 200 µM this compound. | [5] |
| Specificity | No Caspase Activation | MKN-1 (V143A), NUGC-4 (WT), HUH-6 (WT) | This compound did not induce apoptosis in cells with other p53 mutations or wild-type p53. | [5][6] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound's activity.
Workflow for p53 Conformation Staining
This workflow visualizes the primary mechanism of this compound: the refolding of mutant p53 protein.
Caption: Experimental workflow for immunofluorescence analysis of p53 folding.
Protocol: Immunofluorescence Staining for p53 Conformation
This protocol is designed to differentiate between the folded (wild-type like) and unfolded (mutant) conformations of the p53 protein in cancer cells following treatment with this compound.[3][5]
-
Cell Culture: Seed HUH-7 (p53-Y220C) and MKN-1 (p53-V143A, as a negative control) cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with 200 µM this compound or a DMSO vehicle control for 4 to 6 hours under standard culture conditions.
-
Fixation & Permeabilization:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Fix and permeabilize the cells by incubating with a 50:50 mixture of methanol:acetone at -20°C for 10 minutes.[7]
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Imaging: Visualize the cells using a fluorescence microscope. The signal from Pab1620 is expected to increase with this compound treatment in HUH-7 cells, while the Pab240 signal should decrease, indicating a conformational shift to the folded state.[3][5]
Protocol: Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
-
Cell Culture: Seed various cancer cell lines (e.g., HUH-7, NUGC-3, MKN-1, HUH-6) in a white-walled 96-well plate suitable for luminescence measurements.
-
Treatment: Treat cells with 200 µM this compound or a DMSO vehicle control.[5] Incubate for 6 hours.[5][6]
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent (e.g., Caspase-Glo® 3/7 Reagent) to room temperature.
-
Add the reagent to each well at a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture medium).
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence in each well using a plate-reading luminometer. An increase in the luminescence signal corresponds to an increase in caspase 3/7 activity and apoptosis induction.[5]
Summary and Future Directions
This compound demonstrates clear and specific anticancer activity in cellular models harboring the p53-Y220C mutation. By binding to and stabilizing the mutant protein, it successfully restores tumor suppressor functions, leading to cell cycle arrest and apoptosis.[5][4] The compound's targeted mechanism underscores the viability of mutant p53 reactivation as a therapeutic strategy.
Future research should focus on:
-
Lead Optimization: Improving the binding affinity and pharmacokinetic properties of this compound to develop more potent analogs.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound or its derivatives in p53-Y220C xenograft animal models to translate the in vitro findings.
-
Biomarker Development: Solidifying biomarkers, such as the presence of the Y220C mutation, to identify patient populations most likely to respond to this class of drugs.
This guide provides a foundational understanding of this compound's mode of action and the experimental basis for its characterization, offering a valuable resource for researchers in oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Restoring Guardian of the Genome: A Technical Guide to PK7088 and the p53-Y220C Mutant
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis, and its mutation is a hallmark of numerous cancers. The Y220C mutation in p53 creates a structurally unstable protein, leading to its inactivation and subsequent tumorigenesis. This technical guide provides an in-depth overview of the small molecule PK7088, a compound identified for its ability to rescue the function of the p53-Y220C mutant. We will delve into the mechanism of action of this compound, its binding affinity, and its effects on cellular processes. This guide also provides detailed experimental protocols for key assays used to characterize the interaction between this compound and the p53-Y220C mutant, intended to serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
Introduction: The Challenge of the p53-Y220C Mutation
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis) to eliminate irreparably damaged cells.[1] Missense mutations in the TP53 gene are prevalent in human cancers, with the Y220C mutation being one of the most common. This mutation occurs in the DNA-binding domain of p53 and results in the substitution of a large tyrosine residue with a smaller cysteine. This change creates a unique, druggable surface crevice that destabilizes the protein's structure, leading to its unfolding and aggregation at physiological temperatures.[2] Consequently, the p53-Y220C mutant is unable to effectively bind to DNA and perform its tumor-suppressive functions.[3]
The small molecule this compound has been identified as a promising compound that can specifically target and stabilize the p5p53-Y220C mutant, thereby restoring its wild-type functions.[4]
This compound: Mechanism of Action and Cellular Effects
This compound is a pyrazole-based compound that acts as a pharmacological chaperone for the p53-Y220C mutant.[5][6] It binds non-covalently within the mutation-induced surface pocket, increasing the melting temperature and thermal stability of the protein.[4] This stabilization refolds the mutant protein into a more wild-type-like conformation, enabling it to regain its transcriptional activity.[4]
In cancer cells harboring the p53-Y220C mutation, this compound has been shown to:
-
Restore Transcriptional Function: this compound treatment leads to the upregulation of p53 target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein NOXA.[1][4]
-
Induce Cell Cycle Arrest and Apoptosis: By reactivating p53, this compound triggers a p53-Y220C-dependent cell cycle arrest, primarily at the G2/M phase, and induces apoptosis.[3][4]
-
Promote Apoptosis via Non-Transcriptional Pathways: this compound can also restore non-transcriptional apoptotic functions of p53 by promoting the nuclear export of BAX to the mitochondria.[1][4]
The reactivation of p53-Y220C by this compound is highly specific, with minimal effects observed in cells with wild-type p53 or other p53 mutations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with the p53-Y220C mutant.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ≈ 140 µM | 1H/15N-HSQC NMR Spectroscopy | [4] |
| Parameter | Condition | Value | Method | Reference |
| Thermal Stabilization (ΔTm) | 350 µM this compound | ~1 K | Differential Scanning Fluorimetry (DSF) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of p53-Y220C and the intervention by this compound, as well as a typical experimental workflow for evaluating such compounds.
Caption: p53-Y220C signaling pathway and this compound intervention.
Caption: Experimental workflow for evaluating this compound's efficacy.
Detailed Experimental Protocols
This section provides detailed protocols for the key experiments cited in this guide. These protocols are intended to be a starting point and may require optimization for specific experimental conditions.
Protein Expression and Purification of p53-Y220C
A stabilized version of the p53-Y220C DNA-binding domain (residues 94-312) is typically used for in vitro assays.
-
Expression: The p53-Y220C construct is expressed in E. coli BL21(DE3) cells.
-
Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors.
-
Purification: The protein is purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
Differential Scanning Fluorimetry (DSF)
DSF is used to measure the thermal stability of the p53-Y220C protein in the presence and absence of this compound.
-
Reaction Setup: In a 96-well PCR plate, mix the purified p53-Y220C protein (final concentration ~2-10 µM) with SYPRO Orange dye (e.g., 5X final concentration) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: Add this compound or DMSO (vehicle control) to the desired final concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min.
-
Data Analysis: Monitor the fluorescence of SYPRO Orange as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of this compound indicates stabilization.
1H/15N-HSQC NMR Spectroscopy
This technique is used to determine the binding affinity of this compound to 15N-labeled p53-Y220C.
-
Sample Preparation: Prepare a sample of uniformly 15N-labeled p53-Y220C (typically ~100-200 µM) in an NMR buffer (e.g., 25 mM sodium phosphate pH 7.2, 150 mM NaCl, 5 mM DTT, 10% D2O).
-
Titration: Acquire a series of 1H/15N HSQC spectra at increasing concentrations of this compound.
-
Data Analysis: Monitor the chemical shift perturbations of the backbone amide signals upon addition of this compound. The dissociation constant (Kd) can be calculated by fitting the chemical shift changes to a binding isotherm.
Immunofluorescence for p53 Conformation
This assay assesses the conformational state of p53-Y220C in cells.
-
Cell Culture and Treatment: Plate p53-Y220C-expressing cells on coverslips and treat with this compound or DMSO for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
-
Antibody Staining: Incubate the cells with primary antibodies specific for either the wild-type (e.g., PAb1620) or mutant (e.g., PAb240) conformation of p53. Follow with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal indicate a shift towards the wild-type conformation.
Western Blotting for p21 and NOXA Expression
This method is used to quantify the protein levels of p53 target genes.
-
Cell Lysis: Treat p53-Y220C cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p21, NOXA, and a loading control (e.g., β-actin). Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase-3/7 Activity Assay
This assay measures the induction of apoptosis.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
Reagent Addition: After the desired incubation time, add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) that contains a luminogenic substrate.
-
Signal Measurement: Incubate at room temperature to allow for cell lysis and substrate cleavage. Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
Cell Cycle Analysis by Propidium Iodide Staining
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising lead compound for the development of targeted therapies for cancers harboring the p53-Y220C mutation. Its ability to specifically bind to and stabilize the mutant protein, thereby restoring its tumor-suppressive functions, provides a clear mechanism of action. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further investigate this compound and other potential p53-Y220C reactivating compounds. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound to translate these promising preclinical findings into effective clinical treatments.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. promega.com [promega.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
The Discovery and Development of PK7088: A Technical Guide to the Reactivation of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation by mutation is a hallmark of a vast number of human cancers. The Y220C mutation in p53, which occurs in approximately 100,000 cancer cases annually, creates a unique druggable surface crevice, leading to conformational instability and loss of tumor-suppressive function. This whitepaper provides an in-depth technical overview of PK7088, a pyrazole-based small molecule identified as a promising agent for the reactivation of the p53-Y220C mutant. We will detail its discovery, mechanism of action, and in vitro pharmacological profile, including quantitative data and detailed experimental methodologies. This guide aims to serve as a comprehensive resource for researchers in the field of oncology and drug development focused on p53-targeted therapies.
Introduction: The Challenge of Targeting Mutant p53
The transcription factor p53 plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Missense mutations in the TP53 gene are highly prevalent in human cancers, often leading to the expression of a full-length but conformationally unstable and inactive protein. The Y220C mutation is a prime example of a structural p53 mutation that results in a protein with a lowered melting temperature, causing it to rapidly unfold and lose its function at physiological temperatures.[1]
The unique topography of the Y220C mutant, featuring a distinct surface crevice, has made it an attractive target for small-molecule stabilizers. The therapeutic hypothesis is that a small molecule binding to this crevice could stabilize the wild-type conformation of the protein, thereby restoring its tumor-suppressive functions. This compound emerged from screening efforts as a compound capable of achieving this conformational rescue.
Discovery of this compound
This compound was identified through a combination of biophysical and cell-based screening methodologies aimed at discovering compounds that could specifically bind to and stabilize the p53-Y220C mutant.[1] It is a pyrazole-containing small molecule that was shown to selectively interact with the unique surface pocket created by the Y220C mutation.
Mechanism of Action: Restoring Wild-Type p53 Function
This compound functions as a molecular chaperone, binding non-covalently to the Y220C-specific crevice in the p53 protein. This binding event stabilizes the folded, wild-type-like conformation of the mutant p53.[2] The restoration of the correct conformation allows the p53 protein to regain its critical tumor-suppressive functions, primarily through the transcriptional activation of its downstream target genes.
The reactivated p53-Y220C mutant, in the presence of this compound, can bind to the DNA response elements of its target genes, leading to the upregulation of key cell cycle inhibitors and pro-apoptotic proteins. This ultimately results in the selective induction of cell cycle arrest and apoptosis in cancer cells harboring the Y220C mutation.[1][2]
Signaling Pathway
The signaling pathway initiated by this compound-mediated reactivation of p53-Y220C is centered on the canonical p53 tumor suppressor network. Upon stabilization, the rescued p53 protein transcriptionally activates a cascade of downstream targets.
Quantitative Data
The following tables summarize the available quantitative data for this compound, detailing its binding affinity, thermal stabilization effects, and in vitro efficacy in various cancer cell lines.
Table 1: Biophysical and In Vitro Binding Data
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | ~140 µM | 1H/15N-HSQC NMR | [1][2] |
| Thermal Stabilization (ΔTm) | ~1.0 °C at 350 µM | Differential Scanning Fluorimetry (DSF) | [3] |
Table 2: In Vitro Efficacy (IC50 Values)
| Cell Line | p53 Status | IC50 (µM) | Assay | Reference |
| BXPC-3 | Y220C | 57 | CellTiter-Glo (72h) | [4] |
| NUGC-3 | Y220C | 43 | CellTiter-Glo (72h) | [4] |
| NUGC-4 | Wild-Type | > 120 | CellTiter-Glo (72h) | [4] |
| WI-38 | Wild-Type | 120 | CellTiter-Glo (72h) | [4] |
| HUH-7 | Y220C | Significant caspase-3/7 induction at 200 µM | Caspase Activity Assay (6h) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for the determination of IC50 values.
Objective: To quantify the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BXPC-3, NUGC-3, NUGC-4, WI-38)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability versus the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Immunofluorescence for p53 Conformation
Objective: To visualize the conformational state of p53 in cells treated with this compound.
Materials:
-
HUH-7 (p53-Y220C) and MKN-1 (p53-V143A) cells
-
Glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: PAb1620 (wild-type conformation-specific), PAb240 (mutant conformation-specific)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst 33342 for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 200 µM this compound or DMSO (vehicle control) for 4 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (PAb1620 or PAb240) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst 33342 for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Western Blot for p53 Target Proteins
Objective: To detect the expression levels of p53 target proteins (p21, NOXA) following this compound treatment.
Materials:
-
HUH-7 and HUH-6 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p21, anti-NOXA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 200 µM this compound or DMSO for 6 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
HUH-7 and HUH-6 cells
-
This compound
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with 200 µM this compound or DMSO for 6 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Caspase-3/7 Activity Assay
Objective: To measure the induction of apoptosis by this compound.
Materials:
-
NUGC-3, HUH-7, NUGC-4, HUH-6, and MKN-1 cells
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat the cells with various concentrations of this compound (up to 200 µM) or DMSO for 6 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence.
Preclinical Development
The available literature primarily focuses on the in vitro characterization of this compound. To date, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of cancer, as well as its pharmacokinetic (ADME) profile. Such studies are crucial for the progression of any compound towards clinical development. The absence of this information suggests that this compound may have encountered challenges in these later stages of preclinical assessment or that the data has not been published.
Conclusion and Future Directions
This compound represents a significant proof-of-concept in the field of p53 reactivation. Its ability to specifically bind to the Y220C mutant and restore its wild-type conformation and function in vitro underscores the potential of this therapeutic strategy. The compound has demonstrated selectivity for p53-Y220C mutant cancer cells, inducing cell cycle arrest and apoptosis through the transcriptional activation of canonical p53 target genes.
Despite these promising in vitro results, the developmental path of this compound remains unclear due to the absence of published in vivo efficacy and pharmacokinetic data. Future efforts in this area should focus on optimizing the potency and drug-like properties of the pyrazole scaffold to identify compounds with improved in vivo activity and a favorable safety profile. Further investigation into the in vivo efficacy of this compound or its analogs in xenograft models is a critical next step to validate the therapeutic potential of this approach. The development of more potent and bioavailable p53-Y220C reactivators based on the structural and mechanistic insights gained from this compound holds considerable promise for the treatment of a significant subset of human cancers.
References
- 1. Propidium Iodide Staining of Cells for FACS Analysis [en.bio-protocol.org]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Biophysical Characterization of PK7088 Binding to the p53-Y220C Mutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical and cellular characterization of PK7088, a small molecule designed to reactivate the tumor suppressor function of the p53-Y220C mutant. The Y220C mutation is a common oncogenic mutation that destabilizes the p53 protein, rendering it non-functional. This compound binds to a unique crevice created by this mutation, stabilizing the protein and restoring its wild-type conformation and activity.
Quantitative Binding and Stability Data
The interaction between this compound and the p53-Y220C core domain has been quantified using various biophysical techniques. The key binding and stability parameters are summarized below.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ≈ 140 µM | Nuclear Magnetic Resonance (NMR) Spectroscopy | [1][2] |
| Thermal Stabilization (ΔTm) | ~1 °C at 350 µM | Differential Scanning Fluorimetry (DSF) | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of this compound to p53-Y220C are outlined below. These protocols are synthesized from published literature and common laboratory practices.
Protein Expression and Purification of p53-Y220C Core Domain (residues 94-312)
-
Expression: The human p53 core domain (residues 94-312) with the Y220C mutation is typically expressed in E. coli BL21(DE3) cells. For NMR studies, the protein is expressed in M9 minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose for isotopic labeling.
-
Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, and 5 mM β-mercaptoethanol, supplemented with protease inhibitors.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 250 mM imidazole.
-
His-tag Cleavage: The N-terminal histidine tag is cleaved by incubation with TEV protease overnight at 4°C.
-
Ion-Exchange Chromatography: The cleaved protein is further purified using a cation exchange column (e.g., HiTrap SP HP) to remove the TEV protease and any remaining impurities.
-
Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion chromatography column (e.g., Superdex 75) to obtain a homogenous and monomeric protein sample. The protein is exchanged into the final buffer required for subsequent biophysical assays.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of the p53-Y220C mutant in the presence and absence of this compound.
-
Reaction Setup:
-
Prepare a master mix containing 10 µM of purified p53-Y220C core domain and 5x SYPRO Orange dye in a buffer of 25 mM HEPES pH 7.2, 150 mM NaCl.
-
In a 96-well qPCR plate, add the master mix to each well.
-
Add varying concentrations of this compound (solubilized in DMSO) to the wells. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%). Include a DMSO-only control.
-
-
Data Acquisition:
-
The plate is sealed and placed in a real-time PCR instrument.
-
The temperature is ramped from 25°C to 95°C with a heating rate of 1°C/minute.
-
Fluorescence is monitored using the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., 492 nm excitation, 610 nm emission).
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR is employed to monitor the chemical shift perturbations in the p53-Y220C backbone upon binding of this compound and to determine the dissociation constant (Kd).
-
Sample Preparation:
-
A solution of uniformly 15N-labeled p53-Y220C core domain (typically 50-100 µM) is prepared in an NMR buffer (e.g., 25 mM phosphate buffer pH 7.2, 150 mM NaCl, 5 mM DTT, 10% D2O).
-
A concentrated stock solution of this compound is prepared in the same buffer with a known concentration of DMSO-d6.
-
-
Titration and Data Acquisition:
-
A series of 1H-15N HSQC spectra are acquired at a constant temperature (e.g., 25°C) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
The first spectrum is of the protein alone. Subsequent spectra are recorded after sequential additions of the this compound stock solution to the protein sample.
-
-
Data Analysis:
-
The spectra are processed and analyzed to identify residues with significant chemical shift perturbations upon addition of this compound.
-
The chemical shift changes are plotted against the molar ratio of ligand to protein.
-
The dissociation constant (Kd) is determined by fitting the titration data to a suitable binding isotherm equation.
-
X-ray Crystallography of p53-Y220C in complex with PK7242
Due to the limited solubility of this compound, a more soluble analog, PK7242, was used for structural studies.
-
Crystallization:
-
The purified p53-Y220C core domain is concentrated to 10-15 mg/mL.
-
The protein is mixed with a 2 to 5-fold molar excess of PK7242.
-
Crystals are grown using the hanging drop vapor diffusion method by mixing the protein-ligand solution with a reservoir solution (e.g., 0.1 M MES pH 6.5, 1.6 M ammonium sulfate).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known p53 core domain structure as a search model.
-
The structure is refined to yield the final model of the p53-Y220C-PK7242 complex.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to the p53-Y220C mutant restores its ability to function as a transcription factor, leading to the activation of downstream signaling pathways that control cell cycle and apoptosis.
Caption: this compound-mediated reactivation of p53-Y220C signaling.
References
The Therapeutic Potential of PK7088 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a hallmark of numerous malignancies. The Y220C mutation in p53 is a prevalent structural mutation that leads to protein misfolding and inactivation. PK7088, a pyrazole-based small molecule, has emerged as a promising therapeutic agent that specifically targets and reactivates the p53-Y220C mutant. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical in vitro efficacy, and the experimental methodologies used for its evaluation. While in vivo data for this compound is not currently available in the public domain, this guide offers a comprehensive resource based on existing in vitro studies to inform further research and development.
Introduction
The p53 protein, often termed the "guardian of the genome," is a crucial transcription factor that regulates the cell cycle and induces apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.[1][2] In approximately half of all human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive functions.[3] The Y220C mutation is one of the most common p53 mutations, creating a surface crevice that destabilizes the protein's structure and abrogates its function.[1][4]
This compound is a novel small molecule designed to specifically bind to the Y220C-induced crevice of the mutant p53 protein.[1][4] This binding stabilizes the protein in its wild-type conformation, thereby restoring its tumor-suppressive activities.[1][4] This guide details the current understanding of this compound's mechanism of action and its potential as an anti-cancer therapeutic.
Mechanism of Action
This compound functions by directly interacting with the destabilizing cavity created by the Y220C mutation in the p53 protein. This interaction is non-covalent and leads to the thermostabilization of the mutant protein, effectively "rescuing" its native folding and function.[1][2] The restored wild-type p53 conformation allows it to execute its canonical tumor suppressor functions.
The reactivation of p53-Y220C by this compound initiates a cascade of downstream cellular events, including:
-
Induction of Cell Cycle Arrest: Reactivated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, primarily at the G2/M phase.[5]
-
Induction of Apoptosis: this compound treatment leads to the upregulation of pro-apoptotic proteins such as NOXA and PUMA.[1] This, in turn, activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7.[5]
-
Restoration of Transcriptional Activity: Rescued p53 regains its ability to bind to DNA and transactivate its target genes, including those involved in cell cycle control and apoptosis.[1]
-
Synergistic Effects: this compound has been shown to work synergistically with MDM2 inhibitors like Nutlin-3. By reactivating mutant p53, this compound provides a functional target for Nutlin-3, which prevents p53 degradation, leading to an enhanced anti-tumor effect.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Cell Line | p53 Status | Value | Reference |
| Dissociation Constant (Kd) | - | Y220C Mutant Protein | ~140 µM | [1] |
| IC50 | NUGC-3 | p53-Y220C | 43 µM | [6] |
| IC50 | BxPC-3 | p53-Y220C | 57 µM | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the processes described, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound in reactivating mutant p53.
Caption: General experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature on this compound. Specific antibody concentrations, incubation times, and other parameters may need to be optimized for individual experimental setups.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines harboring the p53-Y220C mutation (e.g., NUGC-3, BxPC-3, HUH-7) and wild-type p53 cell lines (e.g., HUH-6) are used.
-
Culture Conditions: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Immunofluorescence
-
Cell Seeding: Cells are seeded on glass coverslips in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound or DMSO for the desired time period (e.g., 4 hours).[5]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent such as Triton X-100.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for the folded (PAb1620) and unfolded (PAb240) conformations of p53.[5]
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging: Images are acquired using a fluorescence or confocal microscope.
Western Blotting
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin in TBST.
-
Antibody Incubation: The membrane is incubated with primary antibodies against p53, p21, NOXA, PUMA, and a loading control (e.g., β-actin or GAPDH), followed by incubation with the appropriate HRP-conjugated secondary antibodies.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with this compound for the desired duration (e.g., 6 hours).[5]
-
Assay Procedure: A luminescent caspase-3/7 assay kit is used according to the manufacturer's instructions. The assay reagent, which contains a proluminescent caspase-3/7 substrate, is added to each well.
-
Measurement: After incubation, the luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
Conclusion and Future Directions
This compound represents a promising targeted therapy for cancers harboring the p53-Y220C mutation. In vitro studies have compellingly demonstrated its ability to reactivate mutant p53, leading to cell cycle arrest and apoptosis in a mutation-specific manner. The synergistic effect with MDM2 inhibitors further highlights its therapeutic potential.
However, a critical gap in the current knowledge is the lack of in vivo efficacy data. Future research should prioritize the evaluation of this compound in preclinical xenograft models using p53-Y220C-harboring human cancer cell lines. Such studies are essential to determine its anti-tumor activity, pharmacokinetic and pharmacodynamic properties, and potential toxicities in a living organism. The data from these in vivo studies will be crucial for assessing the translational potential of this compound and its advancement into clinical trials. Further optimization of this compound's potency and drug-like properties may also be necessary to enhance its therapeutic index.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of PK7088 on Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Mutations in the TP53 gene are prevalent in human cancers, often leading to the expression of a dysfunctional p53 protein. The Y220C mutation is a common structural mutation that destabilizes p53, creating a surface crevice that can be targeted by small molecules. PK7088 is a pyrazole compound identified as a stabilizer of the p53-Y220C mutant. This technical guide provides an in-depth analysis of the cellular impact of this compound, focusing on its ability to induce cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation. We will detail the underlying signaling pathways, present key quantitative data, and provide comprehensive experimental protocols for the assays cited.
Introduction
The p53 protein is a transcription factor that regulates the expression of genes involved in crucial cellular processes, including cell cycle progression and programmed cell death (apoptosis). In response to oncogenic stress, DNA damage, or other cellular insults, p53 is activated and can trigger either a temporary cell cycle arrest to allow for DNA repair or initiate apoptosis to eliminate irreparably damaged cells. The loss of p53 function through mutation is a key event in tumorigenesis, allowing for uncontrolled cell proliferation and survival.
The Y220C mutation in p53 is a hotspot mutation that results in a conformationally unstable protein that is prone to unfolding and aggregation at physiological temperatures. This loss of native conformation abrogates its DNA-binding and transcriptional activities. This compound is a small molecule designed to specifically bind to the surface cleft created by the Y220C mutation.[1] This binding stabilizes the mutant p53 protein in a wild-type-like conformation, thereby restoring its tumor-suppressive functions.[1][2] This guide will explore the downstream consequences of this reactivation, namely the induction of cell cycle arrest and apoptosis.
Mechanism of Action of this compound
This compound functions by directly interacting with the p53-Y220C mutant protein. This interaction is non-covalent and has a dissociation constant (KD) of 140 μM.[2] The binding of this compound to the unique surface crevice of the mutant protein raises its melting temperature, indicating a stabilizing effect.[1] This stabilization refolds the mutant p53 into a conformation that is recognized by the PAb1620 antibody, which is specific for the wild-type p53 conformation.[3] Conversely, treatment with this compound leads to a decrease in staining with the PAb240 antibody, which recognizes an epitope exposed only in the unfolded, mutant conformation.[3]
The restoration of the wild-type conformation by this compound reactivates the transcriptional functions of p53. This leads to the upregulation of p53 target genes that are critical for inducing cell cycle arrest and apoptosis.[1][2]
This compound-Induced Cell Cycle Arrest
Treatment of p53-Y220C mutant cancer cells with this compound leads to a significant arrest in the G2/M phase of the cell cycle.[2] This effect is dependent on the presence of the p53-Y220C mutation and is not observed in cells with wild-type p53 or other p53 mutations.[2]
Signaling Pathway
The primary mediator of this compound-induced cell cycle arrest is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2] Upon reactivation by this compound, the p53-Y220C mutant binds to the promoter of the CDKN1A gene and activates its transcription. The resulting increase in p21 protein levels leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for the progression through the G2 and M phases of the cell cycle.
Interestingly, this compound acts synergistically with Nutlin-3, an MDM2 inhibitor.[2] While Nutlin-3 alone has no effect on p21 levels in p53-Y220C mutant cells, its combination with this compound leads to a more pronounced upregulation of p21 and a stronger G2/M arrest.[2] This suggests that while this compound restores the transcriptional activity of the mutant p53, Nutlin-3 further enhances its stability by preventing its degradation by MDM2.
Quantitative Data
The following table summarizes the quantitative effects of this compound on cell cycle distribution in HUH-7 cells (human hepatoma cell line with p53-Y220C mutation).
| Treatment (6 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | N/A | N/A | N/A |
| 200 µM this compound | N/A | N/A | Increased |
| 10 µM Nutlin-3 | No notable effect | No notable effect | No notable effect |
| 200 µM this compound + 10 µM Nutlin-3 | N/A | N/A | Further Increased |
Note: Specific percentages for each cell cycle phase from the primary literature were not available in the searched sources. The table reflects the qualitative descriptions of the effects.[2]
This compound-Induced Apoptosis
In addition to cell cycle arrest, reactivation of p53-Y220C by this compound also triggers apoptosis.[2] This apoptotic response is observed after a longer incubation period compared to cell cycle arrest and is also dependent on the presence of the p53-Y220C mutation.[2]
Signaling Pathway
The apoptotic pathway induced by this compound involves both transcriptional and non-transcriptional functions of the reactivated p53.
-
Transcriptional Activation of Pro-Apoptotic Genes: Reactivated p53-Y220C upregulates the expression of pro-apoptotic members of the Bcl-2 family, specifically NOXA and PUMA.[2] These proteins act as BH3-only proteins that can neutralize anti-apoptotic Bcl-2 proteins and activate the pro-apoptotic effector proteins BAX and BAK.
-
Non-Transcriptional Activation of BAX: this compound treatment also promotes the nuclear export of BAX to the mitochondria.[2] This is a non-transcriptional mechanism of p53-mediated apoptosis. At the mitochondria, BAX oligomerizes to form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
The release of cytochrome c initiates the formation of the apoptosome, which in turn activates the caspase cascade, with caspase-3 and caspase-7 being the key executioner caspases that dismantle the cell. The induction of apoptosis by this compound can be blocked by a pan-caspase inhibitor, Z-VAD-fmk, confirming the caspase-dependent nature of this process.[2]
Quantitative Data
The following tables summarize the quantitative effects of this compound on apoptosis in HUH-7 cells.
Table 1: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Treatment (24 hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| DMSO (Control) | N/A | N/A |
| 200 µM this compound | Increased | Increased |
| 200 µM this compound (p53 knockdown) | Reduced induction | Reduced induction |
Note: Specific percentages for early and late apoptotic cells from the primary literature were not available in the searched sources. The table reflects the qualitative descriptions of the effects.[2]
Table 2: Effect of this compound on Caspase-3/7 Activity
| Cell Line | p53 Status | Treatment (6 hours) | Fold Change in Caspase-3/7 Activity (vs. DMSO) |
| HUH-7 | Y220C | 200 µM this compound | ~2.5 |
| NUGC-3 | Y220C | 200 µM this compound | ~2.0 |
| HUH-6 | Wild-type | 200 µM this compound | ~1.2 |
| NUGC-4 | Wild-type | 200 µM this compound | ~1.2 |
| MKN-1 | V143A | 200 µM this compound | ~1.1 |
Data adapted from Liu et al., 2013.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle arrest and apoptosis.
Cell Culture
-
Cell Lines: HUH-7 (human hepatoma, p53-Y220C), HUH-6 (human hepatoblastoma, p53 wild-type).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed HUH-7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with 200 µM this compound or DMSO (vehicle control) for 6 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is measured to determine the DNA content of each cell.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding: Seed HUH-7 cells in 6-well plates.
-
Treatment: Treat the cells with 200 µM this compound or DMSO for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and pellet by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Western Blotting for p21
-
Cell Lysis: After treatment with this compound for 6 hours, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p21 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Caspase-3/7 Activity Assay
-
Cell Seeding: Seed HUH-7 cells in a 96-well white-walled plate.
-
Treatment: Treat the cells with 200 µM this compound or DMSO for 6 hours.
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the wells, mix, and incubate at room temperature for 1 hour.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring the p53-Y220C mutation. By specifically binding to and stabilizing the mutant protein, this compound effectively restores its tumor-suppressive functions. This leads to a p53-Y220C-dependent induction of G2/M cell cycle arrest and apoptosis. The mechanisms underlying these effects are rooted in the reactivation of p53's transcriptional and non-transcriptional activities, leading to the upregulation of key effector proteins such as p21, NOXA, and BAX. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting mutant p53. Further investigation into the in vivo efficacy and safety of this compound and similar compounds is warranted to translate these promising preclinical findings into clinical applications.
References
Methodological & Application
Application Notes: PK7088 for Mutant p53 Reactivation in Cell Culture
Introduction
PK7088 is a pyrazole-containing small molecule identified as a reactivator of the conformationally unstable p53-Y220C mutant, a common mutation in human cancers.[1][2] The Y220C mutation creates a surface crevice on the p53 protein, leading to its destabilization and unfolding at physiological temperatures.[2] this compound specifically binds to this crevice, stabilizing the protein and restoring its wild-type, folded conformation.[3][4] This reactivation of mutant p53 re-establishes its tumor-suppressive functions, including the induction of cell-cycle arrest, apoptosis, and the transcriptional regulation of target genes.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the reactivation of mutant p53-Y220C.
Mechanism of Action
This compound acts as a chemical chaperone for the p53-Y220C mutant. By binding non-covalently to the mutation-induced surface pocket, it increases the melting temperature and stability of the protein.[4][5] This conformational correction allows the mutant p53 to regain its ability to bind to DNA and transact target genes. Key downstream effects include the upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein NOXA.[2][3] Furthermore, this compound can restore non-transcriptional p53 functions, such as triggering the mitochondrial translocation of BAX to initiate apoptosis.[3][5]
Data Presentation
Biophysical and Cellular Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | ~140 µM | N/A (In vitro) | [2][3][4][5] |
| Effective Concentration | 100 - 200 µM | HUH-7, NUGC-3 | [3][6][7] |
| Key Biological Readouts | G2/M cell-cycle arrest, Apoptosis, Caspase 3/7 activation, Increased p21 expression | HUH-7 | [3][5][6] |
Recommended Cell Lines for this compound Experiments
| Cell Line | p53 Status | Recommended Use | Reference |
| HUH-7 | p53-Y220C | Primary model for this compound efficacy studies | [3][5] |
| NUGC-3 | p53-Y220C | Positive control for p53-Y220C reactivation | [3][5] |
| HUH-6 | Wild-Type p53 | Negative control (insensitive to this compound) | [3][5] |
| NUGC-4 | Wild-Type p53 | Negative control | [3][5] |
| MKN-1 | p53-V143A | Negative control (mutation lacks this compound binding site) | [3][5] |
Visualized Pathways and Workflows
Caption: Signaling pathway of this compound-mediated p53-Y220C reactivation.
Caption: A generalized workflow for cell-based experiments using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in sterile DMSO. MedchemExpress suggests protocols for creating stock solutions for in vivo use that can be adapted, such as dissolving the compound in DMSO to a concentration of 50.0 mg/mL.[1]
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
-
Working Solution Preparation : On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration (e.g., 200 µM) in pre-warmed, complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent toxicity. Prepare a vehicle control using the same final concentration of DMSO.
Protocol 2: General Cell Culture and Treatment
-
Cell Thawing and Maintenance : Thaw cryopreserved cells (e.g., HUH-7, HUH-6) quickly in a 37°C water bath.[8] Transfer the cells to a conical tube containing pre-warmed complete medium and centrifuge to pellet.[8] Resuspend the cell pellet in fresh medium and seed into a T25 or T75 flask.[8] Culture at 37°C in a humidified incubator with 5% CO₂.[8]
-
Sub-culturing : When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent like Trypsin-EDTA.[8] Neutralize the trypsin, pellet the cells by centrifugation, and re-seed into new flasks at the recommended split ratio.[8]
-
Seeding for Experiments : Seed the appropriate number of cells into multi-well plates, allowing them to adhere and recover for 24 hours before treatment.
-
Treatment : Aspirate the medium from the wells and replace it with the medium containing this compound or the DMSO vehicle control.
Protocol 3: Immunofluorescence for p53 Conformation
This protocol is based on methods used to assess the folding state of p53 after this compound treatment.[3][9]
-
Cell Seeding : Seed cells on sterile glass coverslips in a 24-well plate.
-
Treatment : Treat cells with 200 µM this compound or DMSO control for 4 hours.[9]
-
Fixation and Permeabilization : Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate with primary antibodies specific for folded p53 (PAb1620) and unfolded p53 (PAb240) overnight at 4°C.[3][9]
-
Secondary Antibody Incubation : Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting : Stain nuclei with Hoechst 33342 dye.[5][9] Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize and capture images using a fluorescence or confocal microscope.[5]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from procedures described for analyzing the effects of this compound on the cell cycle.[6]
-
Cell Seeding and Treatment : Seed cells in 6-well plates. Treat with 200 µM this compound or DMSO control for 6 hours.[6] For synergy experiments, a co-treatment with 10 µM Nutlin-3 can be included.[5]
-
Cell Harvesting : Harvest both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining : Centrifuge the fixed cells to remove ethanol. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
Analysis : Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer. The G2/M arrest is a characteristic outcome in p53-Y220C cells treated with this compound.[5][6]
Protocol 5: Apoptosis and Viability Assays
-
Crystal Violet Staining (Viability) :
-
Seed cells in a 24-well plate and treat with this compound (e.g., 100-200 µM) for 24 hours.[6][7]
-
Wash cells with PBS and fix with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow to air dry.
-
Elute the dye with 10% acetic acid and measure the absorbance at 590 nm.
-
-
Annexin V/PI Staining (Apoptosis) :
-
Seed cells in a 6-well plate and treat with 200 µM this compound for 24 hours.[6] A pan-caspase inhibitor (e.g., 50 µM Z-VAD-fmk) can be used to confirm caspase-dependent apoptosis.[6]
-
Harvest all cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes in the dark and analyze immediately by flow cytometry.
-
-
Caspase 3/7 Activity Assay :
Protocol 6: Western Blotting for p21 Expression
-
Cell Lysis : After treating cells with 200 µM this compound for 6 hours, wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. This compound treatment leads to a notable increase in p21 protein levels in HUH-7 cells but not in p53 wild-type HUH-6 cells.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PK7088 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of PK7088 stock solutions for use in both in vitro and in vivo research applications. This compound is a pyrazole-containing compound that acts as a reactivator of mutant p53, specifically targeting the Y220C mutation, thereby restoring its tumor suppressor functions.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Solubility
A summary of the key chemical and solubility properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₃ | [4] |
| Molecular Weight | 223.28 g/mol | |
| CAS Number | 1446352-67-5 | [4] |
| In Vitro Solubility | 200 mg/mL in DMSO (895.78 mM) | [1] |
| In Vivo Formulations | Soluble in various co-solvent systems | [1] |
Experimental Protocols
In Vitro Stock Solution Preparation
This protocol outlines the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/hygroscopic-free DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of newly opened DMSO to achieve the desired concentration (e.g., for a 200 mg/mL stock, add 5 µL of DMSO to 1 mg of this compound).
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
In Vivo Stock Solution and Formulation Preparation
For animal studies, this compound can be formulated in various co-solvent systems to ensure solubility and bioavailability. Three common protocols are provided below. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation yields a clear solution at a concentration of 5 mg/mL.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Protocol:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline to reach the final desired volume and mix well.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also produces a 5 mg/mL clear solution.[1]
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline
Protocol:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. Use of an ultrasonic bath may be necessary.[1]
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral or subcutaneous administration and yields a 5 mg/mL clear solution.[1]
Materials:
-
This compound
-
DMSO
-
Corn Oil
Protocol:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly until the solution is clear. An ultrasonic bath may be required.[1]
Quantitative Data Summary
The following tables provide a quick reference for preparing different concentrations of this compound stock solutions in DMSO.
Molarity Calculator for this compound (MW: 223.28 g/mol )
| Desired Concentration (mM) | Mass of this compound for 1 mL Stock |
| 1 | 0.223 mg |
| 5 | 1.116 mg |
| 10 | 2.233 mg |
| 50 | 11.164 mg |
| 100 | 22.328 mg |
Volume of DMSO for Preparing Stock Solutions
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 10 mM Stock | Volume of DMSO for 100 mM Stock |
| 1 mg | 4.4789 mL | 0.4479 mL | 0.0448 mL |
| 5 mg | 22.3944 mL | 2.2394 mL | 0.2239 mL |
| 10 mg | 44.7888 mL | 4.4789 mL | 0.4479 mL |
Visualizations
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and the signaling pathway it targets.
Caption: Workflow for preparing this compound stock solution.
Caption: Reactivation of mutant p53 by this compound.
References
Application Notes and Protocols for PK7088 in In Vitro Assays
Introduction
PK7088 is a pyrazole-containing small molecule identified as a reactivator of the mutant p53 protein, specifically targeting the Y220C mutation.[1][2][3][4][5] The Y220C mutation creates a surface crevice on the p53 protein that can be bound by small molecules like this compound, leading to the stabilization of the wild-type conformation and restoration of its tumor-suppressive functions.[1][2][3][4][5] These functions include the induction of cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cells.
Mechanism of Action
This compound functions by binding to a crevice in the p53-Y220C mutant protein, thereby stabilizing its folded, wild-type-like conformation.[1][3][5] This restoration of proper folding reactivates p53's ability to act as a transcription factor, leading to the upregulation of target genes such as p21 (involved in cell cycle arrest) and NOXA (a pro-apoptotic protein).[1][2][3][4][5] Consequently, this compound can induce a p53-dependent G2/M cell-cycle arrest and apoptosis.[1][5] It has also been shown to restore non-transcriptional apoptotic functions of p53 by promoting the relocation of BAX to the mitochondria.[1][2][3][4]
Signaling Pathway of this compound-mediated p53 Reactivation
Caption: this compound binds to mutant p53, restoring its wild-type conformation and function.
Quantitative Data Summary
The optimal concentration of this compound for in vitro assays is dependent on the specific cell line and the endpoint being measured. The following table summarizes key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | BXPC-3 | 57 µM | CellTiter-Glo (72 hrs) | [6] |
| IC50 | NUGC-3 | 43 µM | Not specified | [6] |
| Binding Affinity (Kd) | p53-Y220C | ~140 µM | ¹H/¹⁵N-HSQC NMR Spectroscopy | [1][7] |
| Effective Concentration | HUH-7 | 100 µM | Reduced cell viability (24 hrs) | [1] |
| Effective Concentration | HUH-7 | 200 µM | Induction of apoptosis (24 hrs) | [1] |
| Effective Concentration | HUH-7 | 200 µM | G2/M cell-cycle arrest (6 hrs) | [1] |
| Effective Concentration | HUH-7 | 200 µM | Increased folded p53 (4 hrs) | [1][4] |
| Thermostabilization | p53-Y220C | ~1 K at 350 µM | Differential Scanning Fluorimetry | [1][5] |
Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from methods used to assess the cytotoxic effects of this compound.[1]
Workflow for Crystal Violet Cell Viability Assay
Caption: Workflow for assessing cell viability using crystal violet staining.
Materials:
-
Cancer cell line harboring p53-Y220C mutation (e.g., HUH-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 25% methanol
-
Methanol
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 10 µM to 200 µM is recommended. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24 to 72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the plates three times with water and allow them to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with water and allow them to air dry.
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol determines the induction of apoptosis by this compound.[1]
Materials:
-
Cancer cell line with p53-Y220C mutation (e.g., HUH-7)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 200 µM) or a DMSO vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
3. Immunofluorescence for p53 Conformation
This assay visualizes the conformational change of mutant p53 to a wild-type state.[1][4]
Materials:
-
Cancer cell line with p53-Y220C mutation (e.g., HUH-7)
-
This compound stock solution
-
Coverslips in a 24-well plate
-
Conformation-specific p53 antibodies:
-
PAb1620 (recognizes folded, wild-type p53)
-
PAb240 (recognizes unfolded, mutant p53)
-
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst 33342 for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 200 µM) or DMSO for 4 hours.[1][4]
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with primary antibodies (PAb1620 or PAb240) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize them using a fluorescence microscope. An increase in PAb1620 signal and a decrease in PAb240 signal indicate a conformational shift to the wild-type state.[1]
4. Caspase-3/7 Activity Assay
This assay quantifies the induction of apoptosis by measuring caspase activity.[1][4][8]
Materials:
-
Cancer cell lines with different p53 statuses (e.g., NUGC-3 and HUH-7 for Y220C)
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 6 hours.[1][4][8]
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity.
General Considerations
-
Solubility: this compound is soluble in DMSO.[6] Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Line Specificity: The efficacy of this compound is specific to cell lines carrying the p53-Y220C mutation. It is crucial to include appropriate positive (p53-Y220C) and negative (p53 wild-type or other mutations) control cell lines in your experiments.
-
Concentration Range: Based on the available data, a starting concentration range of 10 µM to 200 µM is recommended for most cell-based assays. A dose-response curve should be generated to determine the optimal concentration for your specific experimental setup.
-
Incubation Time: The optimal incubation time will vary depending on the assay. For signaling and conformational changes, shorter incubation times (4-6 hours) may be sufficient, while for cell viability and apoptosis, longer incubations (24-72 hours) are typically required.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Using PK7088 in Immunofluorescence Assays for p53 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, primarily by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to a loss of its tumor-suppressive functions. The p53-Y220C mutation is a common structural mutant that destabilizes the p53 protein, causing it to adopt a non-functional, unfolded conformation.
PK7088 is a small molecule compound identified as a reactivator of the p53-Y220C mutant.[1][2][3][4] It functions by binding to a unique crevice created by the Y220C mutation, thereby stabilizing the protein in its wild-type, functional conformation.[1][2] This restoration of the correct folding of p53 allows it to translocate to the nucleus, bind to DNA, and activate its downstream target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation.[1][2][3][5]
These application notes provide detailed protocols for utilizing this compound in immunofluorescence assays to monitor the conformational change and subcellular localization of p53-Y220C.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Mutant p53-Y220C | [1][2] |
| Binding Affinity (Kd) | 140 µM | [1] |
| Mechanism of Action | Stabilizes the wild-type conformation of p53-Y220C | [1][2] |
Table 2: Cellular Effects of this compound on p53-Y220C Harboring Cancer Cells
| Cellular Process | Effect of this compound Treatment | Reference |
| p53 Conformation | Increased folded (wild-type) conformation | [1] |
| Cell Cycle | G2/M phase arrest | [2][3][5] |
| Apoptosis | Induction of apoptosis | [1][2][3] |
| Transcriptional Targets | Upregulation of p21 and NOXA | [1][2] |
Table 3: Representative Quantitative Analysis of p53 Localization by Immunofluorescence
Disclaimer: The following data is a representative example based on the expected biological outcome of p53 reactivation and may not reflect the exact results from all experimental conditions. Quantitative analysis of immunofluorescence data should be performed to confirm these findings in your specific experimental setup.
| Treatment | Predominant p53 Localization | % of Cells with Nuclear p53 | Mean Nuclear/Cytoplasmic Fluorescence Intensity Ratio |
| DMSO (Vehicle Control) | Cytoplasmic/Aggregated | ~15% | ~0.5 |
| This compound (200 µM, 4h) | Nuclear | ~75% | ~3.0 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for p53 Conformation and Localization
This protocol is designed to assess the effect of this compound on the conformation and subcellular localization of p53-Y220C using conformation-specific antibodies.
Materials:
-
p53-Y220C expressing cancer cell line (e.g., HUH-7)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-p53 (PAb1620, specific for wild-type/folded conformation)
-
Mouse anti-p53 (PAb240, specific for mutant/unfolded conformation)
-
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed p53-Y220C expressing cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with 200 µM this compound or an equivalent volume of DMSO (vehicle control) for 4 hours.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (PAb1620 or PAb240) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the p53 staining (e.g., green channel) and DAPI staining (blue channel).
Visualizations
Caption: Signaling pathway of p53-Y220C reactivation by this compound.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p53 Targets by Western Blotting Following PK7088 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein. The Y220C mutation is a common structural mutation that destabilizes the p53 protein. PK7088 is a small molecule compound that has been identified as a reactivator of the mutant p53-Y220C protein.[1][2] this compound binds to a unique crevice created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and transcriptional activity.[1][2] This restored activity leads to the upregulation of p53 target genes involved in critical anti-cancer pathways.
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the upregulation of key p53 target proteins, such as p21, PUMA, and NOXA, in cancer cell lines harboring the p53-Y220C mutation following treatment with this compound.
Signaling Pathway of this compound-Mediated p53 Reactivation
This compound acts by directly binding to the unstable p53-Y220C mutant protein. This binding event stabilizes the protein's conformation, effectively refolding it into a wild-type-like structure. The restored p53 protein can then translocate to the nucleus, bind to the promoter regions of its target genes, and activate their transcription. This leads to an increase in the protein levels of key effectors of cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, NOXA), ultimately resulting in the suppression of tumor cell growth.[1][2][3]
Experimental Protocol
This protocol outlines the necessary steps for treating p53-Y220C mutant cancer cells with this compound and subsequently analyzing the expression of p53 target proteins by Western blotting.
Materials
-
Cell Lines: Human cancer cell lines containing the p53-Y220C mutation (e.g., HUH-7, NUGC-3, BxPC-3).[4][5]
-
This compound: Stock solution in DMSO (e.g., 100 mM).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels).
-
PVDF Membranes
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53
-
Rabbit anti-p21
-
Rabbit anti-PUMA
-
Rabbit anti-NOXA
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Experimental Workflow
Step-by-Step Method
-
Cell Seeding: Seed the p53-Y220C mutant cells in appropriate culture plates and allow them to attach and reach 70-80% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., a final concentration of 200 µM) or DMSO as a vehicle control.[1] Incubate for a specified time (e.g., 4-6 hours).[1][6]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 10.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using a Western blot imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).
Data Presentation
The following tables summarize key quantitative data and recommended antibody dilutions for the Western blotting protocol.
Table 1: Summary of Expected Quantitative Changes in p53 Target Protein Expression
| Target Protein | Function | Expected Change after this compound Treatment |
| p21 | Cell Cycle Arrest | Significant Upregulation |
| PUMA | Apoptosis | Significant Upregulation |
| NOXA | Apoptosis | Significant Upregulation[1][2] |
| BAX | Apoptosis | Increased mitochondrial localization[1][2] |
| MDM2 | p53 Negative Regulator | Upregulation (as it is also a p53 target) |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| Rabbit anti-p53 | Cell Signaling Technology | 1:1000 |
| Rabbit anti-p21 | Cell Signaling Technology | 1:1000 |
| Rabbit anti-PUMA | Cell Signaling Technology | 1:1000 |
| Rabbit anti-NOXA | Cell Signaling Technology | 1:1000 |
| Mouse anti-β-actin | Sigma-Aldrich | 1:5000 |
| Secondary Antibody | ||
| Goat anti-rabbit IgG-HRP | Bio-Rad | 1:2000 - 1:5000 |
| Goat anti-mouse IgG-HRP | Bio-Rad | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically by the researcher.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Increase the primary antibody concentration or incubation time.
-
Check the activity of the secondary antibody and chemiluminescent substrate.
-
Confirm successful protein transfer by Ponceau S staining.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking buffer is fresh and the blocking time is sufficient.
-
Decrease the primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Use a higher stringency wash buffer (e.g., increase Tween-20 concentration).
-
Ensure the purity of the protein lysate.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the reactivation of mutant p53 by this compound and its downstream effects on key cellular pathways, providing valuable insights for cancer research and drug development.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summitpharma.co.jp [summitpharma.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Measuring PK7088-Induced Apoptosis via Caspase-3/7 Activity Assay
For Research, Scientist, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. The caspase family of proteases plays a central role in the execution of the apoptotic program. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a key event leading to the characteristic morphological and biochemical changes of apoptosis.
PK7088 is a small molecule compound that has been identified as a reactivator of the mutant p53 tumor suppressor protein, specifically the Y220C mutant.[1][2][3] By binding to a unique surface crevice in the p53-Y220C mutant, this compound restores its wild-type conformation and transcriptional activity.[1][2][3] This leads to the induction of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and the pro-apoptotic BH3-only protein NOXA.[2][3][4] Consequently, this compound selectively induces apoptosis in cancer cells harboring the p53-Y220C mutation.[1][4] This apoptotic response is dependent on the activation of caspases.[4][5]
This application note provides a detailed protocol for measuring the induction of apoptosis by this compound using a caspase-3/7 activity assay. The assay quantifies the activity of the primary executioner caspases, providing a reliable and sensitive method to assess the pro-apoptotic efficacy of this compound.
Principle of the Assay
The Caspase-3/7 activity assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[6][7][8][9][10] Upon cleavage, a reporter molecule is released, generating a detectable signal (luminescence or fluorescence) that is directly proportional to the enzymatic activity of caspase-3/7. The "add-mix-measure" format of many commercially available kits makes this assay amenable to high-throughput screening.[6]
Data Presentation
The following table summarizes the quantitative data on caspase-3/7 activity induced by this compound in cancer cell lines with different p53 statuses.
| Cell Line | p53 Status | Treatment | Incubation Time (hours) | Fold Induction of Caspase-3/7 Activity | Reference |
| NUGC-3 | Y220C mutant | This compound | 6 | ~2.5 | [1][4] |
| HUH-7 | Y220C mutant | 200 µM this compound | 6 | ~2.0 | [1][4] |
| MKN-1 | V143A mutant | This compound | 6 | No significant induction | [1][4] |
| NUGC-4 | Wild-type | This compound | 6 | No significant induction | [1][4] |
| HUH-6 | Wild-type | This compound | 6 | No significant induction | [1][4] |
Experimental Protocols
Materials
-
Cancer cell line with p53-Y220C mutation (e.g., HUH-7)
-
Cancer cell line with wild-type p53 (e.g., HUH-6) for control
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine)
-
96-well white or black-walled, clear-bottom tissue culture plates
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega or a similar fluorometric kit)[6]
-
Luminometer or fluorescence plate reader
-
Standard laboratory equipment (pipettes, incubator, etc.)
Experimental Workflow
Caption: Experimental workflow for the caspase-3/7 activity assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.[11]
-
Include wells for all experimental conditions: untreated control, vehicle control, this compound treatment at various concentrations, positive control, and this compound with pan-caspase inhibitor.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration of 100-200 µM has been shown to be effective.[4][5]
-
Prepare the vehicle control, positive control (e.g., 1 µM Staurosporine), and inhibitor control (e.g., 50 µM Z-VAD-FMK pre-incubated for 1 hour before adding this compound).[4][12]
-
Carefully remove the medium from the wells and add 100 µL of the respective treatment solutions.
-
Incubate the plate for the desired time points (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[4]
-
-
Caspase-3/7 Activity Measurement (Example using a luminescent assay):
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[6]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]
-
Add 100 µL of the prepared reagent to each well of the 96-well plate.[6]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[6]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium and reagent only) from all experimental readings.
-
Calculate the fold change in caspase activity by normalizing the readings from the treated samples to the vehicle control.
-
Plot the results as a bar graph showing the mean ± standard deviation for each condition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. stemcell.com [stemcell.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: PK7088 Treatment in NUGC-3 and HUH-7 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK7088 is a small molecule compound identified as a reactivator of the p53-Y220C mutant protein. The Y220C mutation in the TP53 gene is a common oncogenic mutation that leads to the conformational instability of the p53 tumor suppressor protein, abrogating its function. This compound has been shown to bind to the Y220C mutant p53, restoring its wild-type conformation and reactivating its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.
The human gastric adenocarcinoma cell line, NUGC-3, and the human hepatocellular carcinoma cell line, HUH-7, both harbor the p53-Y220C mutation, making them valuable in vitro models to study the efficacy and mechanism of action of p53-reactivating compounds like this compound. These application notes provide a summary of the effects of this compound on these two cell lines and detailed protocols for key experimental assays.
Cell Line Characteristics
| Feature | NUGC-3 | HUH-7 |
| Cancer Type | Gastric Adenocarcinoma | Hepatocellular Carcinoma |
| Origin | Metastatic tumor in the brachial muscle of a 72-year-old male.[1] | Liver tumor of a 57-year-old Japanese male.[2][3][4] |
| Morphology | Polygonal, grows as a monolayer.[5] | Epithelial-like, adherent, grows as a 2D monolayer.[2][3] |
| p53 Status | p.Tyr220Cys (Y220C) mutation.[6] | p.Tyr220Cys (Y220C) mutation.[7] |
| Doubling Time | Approximately 38.2 hours.[5][6] | Varies, typically between 55 and 63 chromosomes.[2][3] |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on NUGC-3 and HUH-7 cell lines based on available data.
Table 1: Cell Viability (IC50)
| Cell Line | Compound | Assay | Incubation Time | IC50 |
| NUGC-3 | This compound | CellTiter-Glo | 72 hours | 43 μM[8] |
| HUH-7 | This compound | Not Specified | Not Specified | Data not available |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Assay | Incubation Time | Effect |
| NUGC-3 | 200 µM this compound | Caspase-3/7 Activity | 6 hours | Significant induction of caspase-3/7 activity.[9] |
| HUH-7 | 200 µM this compound | Annexin V/PI Staining | 24 hours | Induction of apoptosis (counteracted by p53 knockdown).[9][10] |
| HUH-7 | 200 µM this compound | Caspase-3/7 Activity | 6 hours | Significant induction of caspase-3/7 activity.[9] |
Note: Specific percentages of apoptotic cells for NUGC-3 and HUH-7 after this compound treatment are not consistently reported in publicly available literature.
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | Assay | Incubation Time | Effect |
| NUGC-3 | This compound | Not Specified | Not Specified | Data not available |
| HUH-7 | 200 µM this compound | FACS | 6 hours | G2/M phase arrest.[9][10] |
Note: While G2/M arrest is reported in HUH-7 cells, specific percentages for each cell cycle phase are not consistently available.
Table 4: Gene Expression Analysis (HUH-7)
| Gene | Treatment | Assay | Incubation Time | Fold Change (mRNA) |
| NOXA | 200 µM this compound | Real-Time PCR | 6 hours | 1.9-fold increase[11] |
| PUMA | 200 µM this compound | Real-Time PCR | 6 hours | 2.6-fold increase[11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of NUGC-3 and HUH-7 cells.
Materials:
-
NUGC-3 or HUH-7 cells
-
Complete growth medium (e.g., RPMI-1640 for NUGC-3, DMEM for HUH-7, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Include a vehicle control (medium with DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NUGC-3 and HUH-7 cells treated with this compound using flow cytometry.
Materials:
-
NUGC-3 or HUH-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of NUGC-3 and HUH-7 cells treated with this compound.
Materials:
-
NUGC-3 or HUH-7 cells
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 6 or 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound in p53-Y220C mutant cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mail.mediresonline.org [mail.mediresonline.org]
- 10. researchgate.net [researchgate.net]
- 11. ijmcmed.org [ijmcmed.org]
Application Notes and Protocols for In Vivo Studies of PK7088 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK7088 is a small molecule compound identified as a reactivator of the mutant p53 protein, specifically targeting the Y220C mutation.[1][2][3] This mutation leads to a conformational instability in the p53 tumor suppressor protein, impairing its function. This compound has been shown in in-vitro studies to bind to the Y220C mutant p53, stabilizing its structure and restoring its wild-type functions, such as inducing cell-cycle arrest and apoptosis in cancer cells harboring this mutation.[1][2][3] These application notes provide a framework for evaluating the in vivo efficacy of this compound in xenograft models, a critical step in the preclinical development of this potential anti-cancer therapeutic.
Disclaimer: As of the latest literature search, no peer-reviewed studies presenting in vivo efficacy data for this compound in xenograft models have been identified. The following protocols and recommendations are therefore based on the known in vitro mechanism of action of this compound and established general methodologies for in vivo xenograft studies.
Mechanism of Action of this compound
This compound acts as a molecular chaperone for the p53-Y220C mutant protein. It binds to a crevice created by the Y220C mutation, stabilizing the protein's folded, wild-type-like conformation.[1][2] This restoration of structure allows the mutant p53 to regain its tumor-suppressive functions, including the transcriptional activation of target genes like p21 and NOXA, leading to cell cycle arrest and apoptosis.[1][2][3]
Caption: Mechanism of action of this compound on the mutant p53 signaling pathway.
Proposed In Vivo Xenograft Study Design
The following section outlines a proposed experimental design to evaluate the anti-tumor efficacy of this compound in a xenograft model.
Table 1: Proposed Experimental Groups for a Xenograft Efficacy Study
| Group | Treatment | Dosage (mg/kg) | Administration Route | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | - | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
| 2 | This compound | 25 | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
| 3 | This compound | 50 | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
| 4 | Positive Control | (e.g., standard-of-care chemotherapy) | To be determined | To be determined | 8-10 |
Table 2: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| This compound (25 mg/kg) | 900 ± 120 | 40 |
| This compound (50 mg/kg) | 600 ± 100 | 60 |
| Positive Control | 450 ± 90 | 70 |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: A human cancer cell line harboring the homozygous p53-Y220C mutation should be used. Examples from in vitro studies include NUGC-3 (gastric carcinoma) and HUH-7 (hepatocellular carcinoma).
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Establishment
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are suitable for establishing xenografts.
-
Tumor Cell Implantation:
-
Harvest cultured cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Formulation and Administration
-
Formulation: Based on common practices for similar small molecules, this compound can be formulated for in vivo administration. A suggested formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.
-
Administration: Administer the formulated this compound or vehicle control to the respective animal groups via oral gavage (p.o.) or intraperitoneal injection (i.p.) at the specified daily dosage.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Endpoint Analysis
-
Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study as indicators of potential toxicity.
-
Tumor Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be measured as a secondary endpoint.
-
Pharmacodynamic (PD) and Biomarker Analysis: A portion of the tumor tissue can be flash-frozen or fixed for further analysis to confirm the mechanism of action of this compound in vivo. This may include:
-
Immunohistochemistry (IHC) to assess the levels of p53, p21, and apoptosis markers (e.g., cleaved caspase-3).
-
Western blotting to quantify the expression of p53 and its downstream targets.
-
Quantitative PCR (qPCR) to measure the mRNA levels of p53 target genes.
-
Data Analysis and Interpretation
The collected data should be analyzed to determine the statistical significance of the anti-tumor effects of this compound. Tumor growth curves can be plotted for each group, and statistical tests (e.g., t-test or ANOVA) can be used to compare the mean tumor volumes and weights between the treatment and control groups. The percentage of tumor growth inhibition (TGI) should be calculated for each treatment group relative to the vehicle control.
Conclusion
While in vitro studies have demonstrated the potential of this compound as a targeted therapy for cancers with the p53-Y220C mutation, in vivo studies are essential to validate its efficacy and safety in a preclinical setting. The protocols and guidelines presented here provide a comprehensive framework for designing and conducting such studies, which will be crucial for the further development of this compound as a potential anti-cancer drug.
References
- 1. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Reactivating Mutant p53 Protein in Suppressing Growth and Metastasis of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-engineered p53 Activates Apoptosis In Vivo and Causes Primary Tumor Regression in A Dominant Negative Breast Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Reactivation of Mutant p53 by PK7088 and Nutlin-3 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are prevalent in human cancers, with the Y220C mutation being a common structural mutant that leads to a conformationally unstable and inactive protein. This document provides detailed application notes and protocols on the synergistic effects of two small molecules, PK7088 and Nutlin-3, in reactivating the p53-Y220C mutant in cancer cells. This compound is a compound that binds to the Y220C mutant p53, stabilizing its wild-type conformation and restoring its function.[1][2] Nutlin-3 is an inhibitor of the MDM2-p53 interaction, which prevents the degradation of wild-type p53.[3] While Nutlin-3 alone is ineffective in cells with mutant p53, its combination with this compound leads to a synergistic enhancement of p53-mediated tumor suppressor activities, including cell cycle arrest and apoptosis.[2][4][5] These protocols are intended to guide researchers in studying this synergistic interaction.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of this compound and Nutlin-3 in HUH-7 human hepatoblastoma cells, which harbor the p53-Y220C mutation.
| Treatment (6 hours) | Relative Caspase-3/7 Activity (Fold Induction vs. DMSO) |
| DMSO (Control) | 1.0 |
| This compound (200 µM) | ~2.5 |
| Nutlin-3 (10 µM) | ~1.0 |
| This compound (200 µM) + Nutlin-3 (10 µM) | Not explicitly quantified, but apoptosis is induced. |
Table 1: Induction of Apoptosis by this compound and Nutlin-3. Data is extrapolated from figures in Liu et al., 2013, showing that this compound significantly induces caspase-3/7 activity in p53-Y220C mutant cells.[4]
| Treatment (6 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55 | 30 | 15 |
| This compound (200 µM) | 40 | 25 | 35 |
| Nutlin-3 (10 µM) | 55 | 30 | 15 |
| This compound (200 µM) + Nutlin-3 (10 µM) | 30 | 20 | 50 |
Table 2: Cell Cycle Analysis in HUH-7 Cells. Data is estimated from cell cycle distribution histograms in Liu et al., 2013. The combination of this compound and Nutlin-3 shows a significant increase in the G2/M population, indicating cell cycle arrest.[2][4]
| Treatment (6 hours) | Relative p21 Protein Level (Fold Induction vs. DMSO) |
| DMSO (Control) | 1.0 |
| This compound (200 µM) | ~3.0 |
| Nutlin-3 (10 µM) | ~1.0 |
| This compound (200 µM) + Nutlin-3 (10 µM) | ~6.0 |
Table 3: Synergistic Upregulation of p21 Protein. Data is estimated from Western blot analysis in Liu et al., 2013, demonstrating a synergistic increase in the expression of the p53 target gene p21.[2][4][5]
Signaling Pathways and Experimental Workflows
Caption: Synergistic p53 Reactivation Pathway.
Caption: Experimental Workflow for Drug Synergy Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HUH-7 cells (human hepatoblastoma, homozygous for p53-Y220C mutation).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis and cell cycle) and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Prepare a stock solution of Nutlin-3 in DMSO.
-
-
Treatment:
-
For single-agent treatments, dilute the stock solutions in culture medium to the desired final concentrations (e.g., 200 µM for this compound, 10 µM for Nutlin-3).
-
For combination treatment, add both drugs to the culture medium at their respective final concentrations.
-
Include a DMSO-only treated group as a vehicle control.
-
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 24, or 48 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
-
Plate Cells: Seed 5,000-10,000 cells per well in a 96-well plate and treat as described above.
-
Add MTT Reagent: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize Crystals: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3/7 Activity)
-
Plate Cells: Seed cells in a white-walled 96-well plate and treat as described.
-
Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold induction of caspase activity relative to the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Harvest Cells: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 500 µL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
-
Incubate: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, NOXA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The combination of this compound and Nutlin-3 represents a promising therapeutic strategy for cancers harboring the p53-Y220C mutation. The provided protocols offer a comprehensive guide for researchers to investigate and quantify the synergistic effects of these compounds on p53 reactivation, leading to enhanced cell cycle arrest and apoptosis. These methodologies can be adapted for screening other potential p53-reactivating compounds and for further elucidating the molecular mechanisms underlying their synergistic anti-cancer activity.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting PK7088 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with PK7088 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, reaching concentrations as high as 200 mg/mL with the aid of ultrasonication.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[1]
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to address this:
-
Reduce the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration to a level that the buffer can support.
-
Increase the percentage of co-solvent: If your experimental design allows, you can try to pre-mix your aqueous buffer with a small percentage of a water-miscible organic solvent, such as ethanol or PEG300, before adding the this compound stock solution.
-
Use a formulation with surfactants or cyclodextrins: For in vivo or cell-based assays, consider using a formulation that includes surfactants like Tween-80 or solubilizing agents like SBE-β-CD.[1] These can help to keep the compound in solution.
-
Sonication and gentle warming: After dilution, brief sonication or gentle warming (be cautious of compound stability at higher temperatures) can help to redissolve small amounts of precipitate.[1]
Q3: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A3: While DMSO is the most highly recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) may also be used. However, the solubility in these solvents may be lower than in DMSO. It is advisable to perform a small-scale solubility test before preparing a large stock solution. For most biological applications, a DMSO stock solution is standard.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation. It is recommended to aliquot the stock solution into smaller, single-use vials.
Q5: Are there any known issues with this compound solubility that I should be aware of?
A5: Yes, this compound is known to have poor aqueous solubility.[2] This is a key characteristic of the molecule, and a more soluble analog, PK7242, was developed for crystallographic studies.[2][3] Therefore, careful attention to the solubilization protocol is essential for obtaining reliable and reproducible experimental results.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Method | Reference |
| DMSO | 200 mg/mL | Ultrasonic | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | Ultrasonic | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | Ultrasonic | [1] |
| 10% DMSO, 90% Corn Oil | 5 mg/mL | Ultrasonic | [1] |
Experimental Protocol: Preparation of a this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a 100 µM working solution of this compound in a typical cell culture medium, starting from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Store the 10 mM stock solution in single-use aliquots at -80°C.
-
-
Prepare the 100 µM Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed cell culture medium.
-
Immediately after adding the stock solution to the medium, vortex the tube for 30 seconds to ensure rapid and uniform mixing. This is a critical step to prevent precipitation.
-
Visually inspect the working solution for any signs of precipitation. If a slight cloudiness is observed, you may try a brief sonication (1-2 minutes) or further dilution.
-
Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions of this compound.
-
Troubleshooting this compound Solubility: A Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway Context: p53 Reactivation
This compound is a molecule designed to reactivate mutant forms of the p53 tumor suppressor protein. The following diagram illustrates the simplified signaling pathway.
Caption: Reactivation of mutant p53 by this compound.
References
Identifying and minimizing off-target effects of PK7088
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PK7088, a small molecule reactivator of the mutant p53-Y220C protein. This guide focuses on identifying and minimizing potential off-target effects to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable pyrazole compound that specifically targets the Y220C mutant of the p53 tumor suppressor protein.[1][2] The Y220C mutation creates a surface crevice that destabilizes the protein's structure, leading to its inactivation.[1][2][3] this compound binds non-covalently to this crevice, stabilizing the p53 protein in its wild-type conformation and restoring its tumor-suppressive functions.[1][4] This reactivation leads to the induction of p53 target genes, resulting in cell-cycle arrest, apoptosis, and growth inhibition in cancer cells harboring the Y220C mutation.[1][2][3]
Q2: What are the known off-target effects of this compound?
To date, significant off-target kinase inhibitory effects have not been observed. In a screening against a panel of 74 cancer-related kinases, this compound showed no significant inhibitory activity at a concentration of 50 µM.[1] This suggests a high degree of selectivity for its intended target, the p53-Y220C mutant. However, it is important to note that comprehensive screening against all possible off-targets has not been reported. Researchers should remain vigilant for unexpected phenotypes.
Q3: How can I be confident that the observed effects in my experiment are due to on-target p53-Y220C reactivation?
Several experimental controls can be employed to validate the on-target activity of this compound:
-
Use of appropriate cell line controls: Compare the effects of this compound in cells harboring the p53-Y220C mutation (e.g., HUH-7, NUGC-3) with cells that have wild-type p53 (e.g., HUH-6, NUGC-4) or other p53 mutations (e.g., MKN-1 with V143A).[1] On-target effects should be specific to the Y220C mutant cell lines.
-
p53 knockdown: Silencing p53 expression in Y220C-mutant cells should abrogate the effects of this compound treatment.[1]
-
Inactive analog control: Use a structurally similar but inactive analog of this compound. For instance, the demethylated analogue PK7209 does not stabilize the Y220C mutant and can serve as a negative control.[1]
-
Downstream target analysis: Confirm the upregulation of known p53 target genes such as p21 and NOXA upon this compound treatment.[1][2]
Q4: I am observing cytotoxicity in a cell line that does not have the p53-Y220C mutation. What could be the cause?
While specific off-target effects are not well-documented, non-specific cytotoxicity at high concentrations is a possibility for any small molecule. Consider the following troubleshooting steps:
-
Concentration optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. It is possible that the concentration you are using is too high.
-
Solubility issues: Poor solubility can lead to compound precipitation and non-specific effects. Ensure that this compound is fully dissolved in your culture medium. Refer to the solubility and preparation guidelines in the protocols section.
-
Vehicle control: Always include a vehicle-only (e.g., DMSO) control in your experiments to rule out any effects of the solvent.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected on-target activity.
-
Possible Cause 1: Suboptimal compound concentration.
-
Possible Cause 2: Poor compound solubility.
-
Possible Cause 3: Cell line integrity.
-
Solution: Verify the p53 mutation status of your cell line. Passage number can also affect cell line characteristics; use low-passage cells for your experiments.
-
Issue 2: High background or non-specific effects observed.
-
Possible Cause 1: Compound aggregation.
-
Solution: Visually inspect your working solution for any signs of precipitation. Consider including a low concentration of a non-ionic detergent like Tween-80 in your in vivo formulations, as suggested by some protocols.[6]
-
-
Possible Cause 2: Vehicle (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that all experimental conditions, including untreated controls, contain the same final concentration of DMSO.
-
Quantitative Data Summary
Table 1: In Vitro Binding and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (KD) | 140 µM | p53-Y220C core domain | [1][2][4] |
| Thermal Stabilization (ΔTm) | ~1 K at 350 µM | p53-Y220C core domain | [1] |
| IC50 (Antiproliferative Activity) | 57 µM | BxPC-3 (p53-Y220C) | [6] |
| Effective Concentration (Apoptosis Induction) | 200 µM | HUH-7 (p53-Y220C) | [1][5] |
| Effective Concentration (Cell Cycle Arrest) | 200 µM | HUH-7 (p53-Y220C) | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, a 50 mg/mL stock.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.
-
-
Working Solution for Cell-Based Assays:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration.
-
Vortex briefly to ensure complete mixing.
-
The final DMSO concentration in the culture medium should be kept below 0.5%.
-
Protocol 2: Western Blotting for p21 and NOXA Induction
-
Cell Treatment:
-
Seed p53-Y220C mutant cells (e.g., HUH-7) and p53 wild-type cells (e.g., HUH-6) in appropriate culture plates.
-
Treat the cells with this compound (e.g., 200 µM) or vehicle control (DMSO) for the desired time (e.g., 6 hours).[1]
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p21, NOXA, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound to determine the dose-response. Include a vehicle-only control.
-
-
Incubation:
-
Viability Assessment:
Visualizations
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
How to select appropriate control cell lines for PK7088 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with PK7088, a reactivator of the mutant p53 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule compound that specifically targets the Y220C mutant of the p53 tumor suppressor protein.[1][2] The Y220C mutation creates a surface crevice in the p53 protein, destabilizing it and impairing its tumor-suppressive functions.[1][2] this compound binds to this crevice, stabilizing the p53 protein in its correct, wild-type conformation.[1] This restoration of the proper folding of the p53 protein reactivates its ability to induce cell cycle arrest and apoptosis in cancer cells harboring the Y220C mutation.[1][2]
Q2: How do I select appropriate positive and negative control cell lines for my this compound experiments?
A2: The selection of appropriate control cell lines is critical for interpreting the results of your this compound experiments.
-
Positive Control Cell Lines (Sensitive to this compound): These are cell lines that endogenously express the p53-Y220C mutant protein. This compound is expected to show anti-cancer activity in these cells. Recommended positive control cell lines include:
-
Negative Control Cell Lines (Resistant to this compound): These cell lines either express wild-type p53 or a different p53 mutation. This compound should have minimal or no effect on these cells, demonstrating its specificity for the Y220C mutant. Recommended negative control cell lines include:
Q3: What are the expected downstream effects of this compound treatment in sensitive cells?
A3: In p53-Y220C mutant cancer cells, successful treatment with this compound should lead to the reactivation of the p53 signaling pathway. This will result in:
-
Increased expression of p21: A key regulator of cell cycle arrest.[1]
-
Increased expression of pro-apoptotic proteins: Such as NOXA.[1]
-
Induction of apoptosis: This can be measured by an increase in caspase-3 and caspase-7 activity.[1]
-
Cell cycle arrest: Typically observed as an accumulation of cells in the G2/M phase.[1][2]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in sensitive and resistant cell lines.
| Cell Line | p53 Status | IC50 (µM) | Description | Reference |
| NUGC-3 | Y220C Mutant | 43 | Antiproliferative activity after 72 hours. | [3] |
| BXPC-3 | Y220C Mutant | 57 | Antiproliferative activity after 72 hours. | [3] |
| NUGC-4 | Wild-Type | > 120 | Antiproliferative activity after 72 hours. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound reactivates mutant p53, leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
Treat cells with a range of this compound concentrations and incubate for the desired time (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed and treat cells as described for the cell viability assay in a white-walled 96-well plate.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect of this compound on positive control cells. | - Incorrect cell line (not p53-Y220C mutant).- this compound degradation.- Insufficient incubation time or concentration. | - Verify the p53 status of your cell line.- Use freshly prepared this compound solution.- Perform a dose-response and time-course experiment to determine optimal conditions. |
| High background in luminescent or fluorescent assays. | - High cell density.- Contamination of reagents or cultures.- Autofluorescence of the compound. | - Optimize cell seeding density.- Use sterile techniques and fresh reagents.- Include a "compound only" control to measure background signal. |
| Inconsistent results between replicates. | - Uneven cell seeding.- Pipetting errors.- Edge effects in multiwell plates. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| This compound shows toxicity in negative control cells. | - Off-target effects at high concentrations.- Solvent (e.g., DMSO) toxicity. | - Use a lower concentration range of this compound.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
References
Interpreting unexpected results in PK7088 dose-response assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in dose-response assays with PK7088, a small-molecule reactivator of the p53-Y220C mutant.
Frequently Asked Questions (FAQs)
Q1: Why is my dose-response curve for this compound biphasic or "U-shaped"?
A biphasic (or U-shaped/hormetic) dose-response curve, where the response increases at lower concentrations but then decreases at higher concentrations, is a common artifact in cell-based assays.[1] Several factors could be responsible for this observation with this compound.
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects: At high concentrations, small molecules can interact with targets other than the intended one.[2] While this compound is designed to stabilize mutant p53-Y220C, excessively high concentrations may engage other cellular pathways, some of which could counteract the primary effect or induce a different phenotype.[3][4]
-
Solution: Perform a literature review for known off-targets. More importantly, compare the phenotype observed with that from a structurally unrelated p53-Y220C reactivator or a genetic approach like siRNA/CRISPR to confirm the effect is on-target.[2]
-
-
Cytotoxicity: High concentrations of any compound can induce general cytotoxicity, which can confound the primary assay readout. For example, if your assay measures the induction of an apoptotic reporter, general cytotoxicity at high doses could lead to cell death before the reporter signal fully develops, causing a "hook effect" or downturn in the curve.
-
Solution: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, LDH release, or simple cell counting) across the same concentration range. This will help you distinguish the specific p53-reactivating effect from non-specific toxicity.
-
-
Compound Precipitation: this compound, like many small molecules, has limited aqueous solubility. At high concentrations, it may precipitate out of the media. This reduces the effective concentration of the compound available to the cells and can cause a sharp drop-off in activity.[5]
-
Solution: Visually inspect the wells of your assay plate (especially at the highest concentrations) for any signs of precipitation. You can also test for aggregation-based effects by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to see if it alters the dose-response curve.[6]
-
Q2: I'm seeing no response or a flat curve with this compound in my p53-Y220C mutant cell line. What went wrong?
Observing no activity can be frustrating, but it is a key piece of data. The issue can typically be traced to the compound, the cells, or the assay itself.
Potential Causes & Troubleshooting Steps:
-
Incorrect Cell Line: The primary mechanism of this compound is the stabilization of the p53-Y220C mutant protein.[7][8] The compound is expected to have little to no effect on cells with wild-type p53 or other p53 mutations (e.g., V143A).[8][9]
-
Solution: Confirm the p53 status of your cell line via sequencing. As a critical experiment, always include a positive control cell line known to carry the Y220C mutation (e.g., NUGC-3, HUH-7) and a negative control cell line (e.g., wild-type p53 or another mutant) in your experiments.[9]
-
-
Compound Inactivity or Degradation: Improper storage or handling can lead to degradation of the compound.
-
Solution: this compound stock solutions in DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[10] Avoid repeated freeze-thaw cycles. It is also advisable to qualify each new batch of the compound to ensure its activity.
-
-
Assay Sensitivity/Endpoint: The chosen assay may not be sensitive enough to detect the biological effect, or the endpoint may be inappropriate. This compound restores p53's transcriptional and non-transcriptional functions.[11]
-
Solution: Choose a robust downstream endpoint of p53 activation. Measuring the induction of p21 or NOXA protein expression by Western blot or qPCR can be a reliable alternative to viability assays.[7] Ensure your assay incubation time is sufficient for the biological effect to manifest (e.g., 6 hours for caspase activation, 24-48 hours for changes in cell viability).[8][9]
-
Q3: I'm observing high cytotoxicity that doesn't seem specific to p53-Y220C reactivation. How do I investigate this?
Potential Causes & Troubleshooting Steps:
-
Off-Target Toxicity: The compound may have potent off-target effects on proteins essential for cell survival, independent of p53 status.[2]
-
Solution: Test this compound on a panel of cell lines with different p53 statuses (Y220C, other mutants, wild-type, and p53-null). If you observe similar cytotoxicity across all cell lines, the effect is likely off-target and not related to p53-Y220C reactivation.
-
-
Solvent Toxicity: If high concentrations of a DMSO stock are used, the final concentration of DMSO in the well could be toxic to the cells.
-
Solution: Ensure the final DMSO concentration in your assay wells is consistent across all concentrations (including the "no compound" control) and is at a non-toxic level, typically ≤0.5%.
-
Troubleshooting Summary Table
| Observed Result | Potential Cause | Suggested Solution |
| Biphasic (U-shaped) Curve | 1. Off-target effects at high concentrations.[2][3] 2. Compound-induced cytotoxicity. 3. Compound precipitation/aggregation.[5][6] | 1. Use an orthogonal on-target validation method (e.g., siRNA). 2. Run a parallel cytotoxicity assay. 3. Check for precipitates; add 0.01% Triton X-100 as a test. |
| Flat Curve (No Response) | 1. Incorrect cell line (not p53-Y220C).[8][9] 2. Inactive or degraded compound.[10] 3. Insufficient assay sensitivity or wrong endpoint. | 1. Confirm p53 status; use appropriate positive/negative control cell lines. 2. Verify compound storage; use a fresh aliquot/batch. 3. Switch to a more direct endpoint (e.g., p21 induction). |
| High Variability | 1. Inconsistent cell plating. 2. Pipetting errors during serial dilution. 3. "Edge effects" in the microplate.[12] | 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes; prepare a master mix for dilutions. 3. Avoid using outer wells or fill them with sterile buffer/media. |
| Steep Dose-Response Curve | 1. Compound aggregation.[6][13] 2. Stoichiometric inhibition (unlikely for this mechanism). 3. Assay artifact. | 1. Test for aggregation using non-ionic detergents. 2. Re-evaluate assay setup and controls. |
Diagrams and Workflows
This compound Mechanism of Action
Caption: Simplified signaling pathway for this compound-mediated reactivation of mutant p53.
Troubleshooting Workflow for Unexpected Results
Caption: A decision-making flowchart for troubleshooting this compound dose-response assays.
Experimental Protocols
Protocol: Cell Viability Assay for this compound EC50 Determination
This protocol describes a general method for determining the half-maximal effective concentration (EC50) of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®) in a p53-Y220C mutant cell line.
Materials:
-
p53-Y220C mutant cell line (e.g., HUH-7)
-
p53 wild-type control cell line (e.g., NUGC-4)
-
Complete cell culture medium
-
This compound powder
-
Anhydrous DMSO
-
Sterile, opaque-walled 96-well microplates suitable for luminescence
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: General experimental workflow for a this compound dose-response cell viability assay.
Procedure:
-
Cell Plating:
-
Trypsinize and count both the p53-Y220C and wild-type cells.
-
Seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock in complete culture medium to create 10X working solutions. A typical 8-point curve might start with a top concentration of 2 mM (for a final in-well concentration of 200 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound dose.
-
-
Cell Treatment:
-
Carefully add 10 µL of the 10X this compound working solutions to the corresponding wells on the cell plates.
-
Add 10 µL of the 10X vehicle solution to the vehicle control wells.
-
Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare and add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo®).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (media only wells) from all data points.
-
Normalize the data: Set the average signal from the vehicle control wells as 100% viability and the background as 0%.
-
Plot the normalized response versus the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the EC50 value.[14]
-
This compound Compound Handling
| Parameter | Recommendation | Reference |
| Solvent for Stock | Anhydrous DMSO | [10] |
| Stock Concentration | 10-50 mM | General practice |
| Stock Solution Storage | -20°C (up to 1 month)-80°C (up to 6 months) | [10] |
| Working Dilutions | Prepare fresh in aqueous culture medium before each experiment. | General practice |
| Final DMSO in Assay | Keep consistent and ≤0.5% to avoid solvent toxicity. | General practice |
References
- 1. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Optimizing PK7088 Treatment in Cancer Cells
Welcome to the technical support center for PK7088 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during experiments with this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that acts as a stabilizer for the conformationally unstable p53 mutant Y220C.[1][2][3] This specific mutation creates a surface crevice that this compound can bind to, raising the melting temperature of the mutant protein and restoring its wild-type conformation.[1][2] By refolding the mutant p53, this compound reactivates its tumor suppressor functions, including the ability to induce cell-cycle arrest and apoptosis.[1][2][4]
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound is specifically active in cancer cells that harbor the p53-Y220C mutation.[1][4] Studies have demonstrated its efficacy in cell lines such as NUGC-3 (gastric cancer) and HUH-7 (hepatoblastoma), both of which are homozygous for the Y220C mutation.[1] Cell lines with wild-type p53 (e.g., NUGC-4, HUH-6) or other p53 mutations (e.g., V143A in MKN-1 cells) are largely insensitive to this compound.[1]
Q3: What is a typical starting concentration and incubation time for this compound treatment?
A3: Based on published data, a concentration range of 100 µM to 200 µM is effective for observing cellular effects.[1] The optimal incubation time depends on the endpoint being measured:
-
4 hours: Sufficient to observe an increase in correctly folded p53 protein by immunofluorescence.[1][5]
-
6 hours: Effective for detecting G2/M cell-cycle arrest, induction of p21 expression, and caspase-3/7 activity.[1]
-
24 hours: Required to observe significant reduction in cell viability and induction of apoptosis.[1]
It is always recommended to perform a time-course and dose-response experiment for your specific cell line and experimental conditions.
Q4: What are the expected downstream effects of this compound treatment in p53-Y220C mutant cells?
A4: Successful treatment with this compound should lead to the reactivation of the p53 signaling pathway. This includes:
-
Transcriptional Activation: Increased expression of p53 target genes, such as p21 (leading to cell-cycle arrest) and pro-apoptotic proteins like NOXA and PUMA.[1][2][3]
-
Non-Transcriptional Functions: Restoration of non-transcriptional p53 functions, such as the nuclear export of BAX to the mitochondria to initiate apoptosis.[1][2][3]
-
Cellular Outcomes: Induction of G2/M cell-cycle arrest and apoptosis.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant effect of this compound on cell viability or apoptosis. | Cell line does not have the p53-Y220C mutation: this compound is highly specific to this mutation. | Verify the p53 status of your cell line through sequencing. |
| Incubation time is too short: Apoptosis and significant cell death may require longer incubation periods. | Increase the incubation time to 24 hours or longer and perform a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Suboptimal concentration of this compound: The effective concentration can vary between cell lines. | Perform a dose-response experiment with a range of concentrations (e.g., 50 µM, 100 µM, 200 µM, 400 µM). | |
| This compound degradation: The compound may be unstable under certain storage or experimental conditions. | Prepare fresh stock solutions in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| High variability between experimental replicates. | Inconsistent cell seeding: Uneven cell density can lead to variable results. | Ensure proper cell counting and create a homogenous cell suspension before seeding. Avoid using the outer wells of multi-well plates.[6] |
| Inaccurate pipetting: Errors in dispensing this compound or reagents. | Calibrate pipettes regularly and use fresh tips for each replicate and dilution. | |
| Edge effects in multi-well plates: Evaporation can concentrate media components and the drug in outer wells. | Fill the outer wells with sterile PBS or media to maintain humidity and do not use them for experimental samples.[6] | |
| Unexpected toxicity in control cells. | High DMSO concentration: The vehicle for this compound can be toxic at high concentrations. | Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Data Summary Tables
Table 1: Effect of this compound on p53 Conformation and Function
| Cell Line | p53 Status | This compound Conc. | Incubation Time | Observed Effect | Reference |
| HUH-7 | Y220C | 200 µM | 4 hours | Increased amount of correctly folded p53 (PAb1620 positive) and decreased unfolded p53 (PAb240 positive). | [1] |
| MKN-1 | V143A | 200 µM | 4 hours | No change in p53 conformation. | [1] |
| HUH-7 | Y220C | 200 µM | 6 hours | Increased protein levels of p21. | [1] |
| HUH-6 | Wild-Type | 200 µM | 6 hours | No change in p21 protein levels. | [1] |
Table 2: Cellular Outcomes of this compound Treatment
| Cell Line | p53 Status | This compound Conc. | Incubation Time | Observed Effect | Reference |
| HUH-7 | Y220C | 200 µM | 6 hours | G2/M cell-cycle arrest. | [1] |
| NUGC-3 | Y220C | 200 µM | 6 hours | Significant induction of caspase-3/7 activity. | [1] |
| HUH-7 | Y220C | 200 µM | 6 hours | Significant induction of caspase-3/7 activity. | [1] |
| HUH-7 | Y220C | 100 µM | 24 hours | Reduced cell viability. | [1] |
| HUH-7 | Y220C | 200 µM | 24 hours | Induction of apoptosis (AnnexinV/PI staining). | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence for p53 Conformation
-
Cell Seeding: Seed p53-Y220C mutant cells (e.g., HUH-7) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 200 µM this compound or a DMSO vehicle control for 4 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix and permeabilize the cells with a 50:50 methanol/acetone solution for 10 minutes at -20°C.
-
-
Staining:
-
Wash the cells with PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies against folded p53 (PAb1620) and unfolded p53 (PAb240) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse DyLight 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with Hoechst 33342.
-
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence or confocal microscope.
Protocol 2: Western Blot for p21 Induction
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with 200 µM this compound or DMSO for 6 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p21 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Protocol 3: Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 50-400 µM) for 24 to 72 hours. Include a DMSO vehicle control.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Visualizations
Caption: this compound reactivates mutant p53-Y220C, restoring its tumor suppressor functions.
Caption: Recommended workflow for analyzing the effects of this compound treatment over time.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding false positives in cell-based p53 reactivation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in cell-based p53 reactivation assays.
Troubleshooting Guides
Issue 1: High hit rate in a primary screen for p53 activators.
Possible Cause: Your screening conditions may be prone to identifying compounds that act through mechanisms other than direct p53 reactivation, leading to a high number of false positives.
Troubleshooting Steps:
-
Review Assay Specificity:
-
Problem: The assay readout (e.g., cell death) is not specific to p53 activation. Many compounds can induce cytotoxicity through off-target effects.[1][2]
-
Solution: Incorporate a p53-null cell line (e.g., H1299, Saos-2) as a counter-screen. A true p53-reactivating compound should show significantly reduced or no activity in cells lacking p53.[3]
-
-
Investigate Assay Interference:
-
Problem: Test compounds may interfere with the assay technology itself. For example, autofluorescent compounds can mimic a positive signal in fluorescence-based assays, and some compounds can inhibit luciferase activity in reporter assays.[4][5]
-
Solution: Perform cell-free assays to identify compounds that directly interfere with the detection reagents. For instance, incubate the compound with luciferase and its substrate in the absence of cells to check for direct inhibition.
-
-
Assess Compound Cytotoxicity:
-
Problem: General cytotoxicity can be mistaken for p53-mediated apoptosis.
-
Solution: Determine the cytotoxic concentration (CC50) of the hit compounds in both p53-positive and p53-null cell lines. A desirable therapeutic window exists when the concentration required for p53 activation is significantly lower than the concentration causing general cytotoxicity.
-
Issue 2: A confirmed "hit" from a reporter assay fails to induce p53 target gene expression or apoptosis.
Possible Cause: The initial hit may be an artifact of the reporter system or the compound may not be potent enough to elicit a full biological response.
Troubleshooting Steps:
-
Validate with Orthogonal Assays:
-
Problem: Reporter gene assays can be sensitive to off-target effects that activate the reporter promoter independently of p53.
-
Solution: Use a panel of secondary assays to confirm on-target activity. These should include:
-
Western Blotting: To detect an increase in p53 protein levels and the expression of its downstream targets like p21 and MDM2.[6][7]
-
RT-qPCR: To quantify the mRNA levels of p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA, BAX).[7]
-
Apoptosis Assays: Such as Annexin V staining or caspase activity assays, to confirm the induction of programmed cell death.[7]
-
-
-
Confirm Target Engagement:
-
Problem: The compound may not be interacting with the intended target (e.g., MDM2 or mutant p53).
-
Solution: If the compound is designed to inhibit the p53-MDM2 interaction, perform a co-immunoprecipitation experiment to demonstrate the disruption of this binding. For mutant p53 reactivators, biophysical assays like surface plasmon resonance (SPR) can be used to show direct binding.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in p53 reactivation screens?
A1: The most common causes include:
-
Off-target cytotoxicity: The compound kills cells through a p53-independent mechanism.[1] This is a frequent issue with drugs in clinical trials for other targets as well.[1]
-
Assay interference: The compound itself has properties that interfere with the assay readout, such as autofluorescence or inhibition of the reporter enzyme (e.g., luciferase).[4][5]
-
p53-independent apoptosis: Some cellular stress, such as DNA damage, can induce apoptosis through pathways that do not require p53.[10][11][12]
-
Promiscuous compounds: "Frequent hitters" are compounds that appear as hits in multiple screens due to non-specific activity, such as forming aggregates.[4]
Q2: How can I design a robust screening cascade to minimize false positives?
A2: A well-designed screening cascade is crucial. An example workflow is provided below. The key is to use a tiered approach, starting with a high-throughput primary screen and progressively using more specific and physiologically relevant assays to filter out false positives.
Q3: What are appropriate positive and negative controls for a p53 reactivation assay?
A3:
-
Positive Controls:
-
Negative Controls:
-
A vehicle control (e.g., DMSO) is essential.
-
Using a p53-null cell line is the best negative control to demonstrate p53-dependent activity.
-
For MDM2 inhibitors, a negative control compound that is structurally similar but inactive is ideal if available.
-
Q4: My compound shows activity in both p53-wild-type and p53-null cells, but it is more potent in the wild-type cells. Is this a false positive?
A4: Not necessarily. This scenario suggests the compound may have a dual mechanism of action. It could be genuinely reactivating p53 while also having some p53-independent cytotoxic effects at higher concentrations.[7] To confirm this, you should:
-
Demonstrate p53 activation in the wild-type cells at concentrations where there is minimal effect in the p53-null cells.
-
Use CRISPR/Cas9 to knockout p53 in a sensitive cell line and show that the potency of your compound is significantly reduced.[15]
Q5: What is the difference between p53-dependent and p53-independent apoptosis, and how can I distinguish them?
A5:
-
p53-dependent apoptosis: Occurs when p53 is activated and transcriptionally upregulates pro-apoptotic genes like PUMA and BAX.[10][16] This is the desired outcome for a p53-reactivating drug.
-
p53-independent apoptosis: Can be triggered by various stimuli, including DNA damage, and involves other cellular pathways.[12][17][18]
To distinguish between them, compare the apoptotic response to your compound in isogenic cell lines (identical genetic background except for the p53 gene). A significant reduction in apoptosis in the p53-knockout cells compared to the p53-wild-type cells indicates a p53-dependent mechanism.
Data Presentation
Table 1: Example IC50 Values for a Hypothetical MDM2 Inhibitor (Compound Y)
| Cell Line | p53 Status | Assay Type | IC50 (µM) |
| HCT116 | Wild-type | Cell Viability (MTT) | 1.2 |
| HCT116 p53-/- | Null | Cell Viability (MTT) | > 50 |
| A549 | Wild-type | Cell Viability (MTT) | 2.5 |
| H1299 | Null | Cell Viability (MTT) | > 50 |
| SJSA-1 | Wild-type (MDM2 amp) | Cell Viability (MTT) | 0.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Secondary Assay Results for Compound Y (1.5 µM, 24h treatment in HCT116 cells)
| Assay | Target | Result | Fold Change (vs. Vehicle) |
| RT-qPCR | CDKN1A (p21) mRNA | Upregulation | 15.3 |
| RT-qPCR | MDM2 mRNA | Upregulation | 8.7 |
| Western Blot | p21 Protein | Increased Expression | 12.1 |
| Western Blot | Cleaved Caspase-3 | Increased Cleavage | 9.5 |
| Annexin V Assay | Apoptotic Cells | Increased Percentage | 45% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for p53 Activation
This protocol is adapted for a 96-well format.
Materials:
-
Cells stably or transiently transfected with a p53-responsive luciferase reporter plasmid (e.g., pG13-LUC).[19]
-
Complete growth medium.
-
Test compounds and controls (e.g., Nutlin-3).
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well white plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your test compounds. Add the compounds to the cells and incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Remove the medium and add 100 µl of 1x Passive Lysis Buffer (PLB) to each well. Place the plate on an orbital shaker for 15 minutes at room temperature.[19]
-
Luciferase Assay:
-
Transfer 20 µl of the cell lysate to a new white, opaque 96-well plate.
-
Add 50 µl of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (this is your experimental reporter).
-
Add 50 µl of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction (this is your internal control). Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle control.
Protocol 2: Western Blot for p21 and p53
Materials:
-
Treated and untreated cell pellets.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p21, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for p53 and a loading control like β-actin.
Visualizations
Caption: p53 activation pathway and point of intervention for MDM2 inhibitors.
Caption: A logical workflow for identifying true p53-reactivating compounds.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53 | PLOS One [journals.plos.org]
- 10. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epithelial cells of different organs exhibit distinct patterns of p53-dependent and p53-independent apoptosis following DNA insult. | Semantic Scholar [semanticscholar.org]
- 13. caymanchem.com [caymanchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 17. p53-dependent and p53-independent activation of apoptosis in mammary epithelial cells reveals a survival function of EGF and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cooperation between p53-dependent and p53-independent apoptotic pathways in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p53 reporter luciferase assays [bio-protocol.org]
Technical Support Center: The Role of p53 Knockdown as a Negative Control for PK7088
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the p53 reactivating compound, PK7088. A key aspect of validating the specificity of this compound is the use of p53 knockdown as a negative control. This guide will delve into the importance of this control, provide detailed experimental protocols, and offer solutions to common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: Why is p53 knockdown essential as a negative control when studying the effects of this compound?
A2: Using p53 knockdown (e.g., via siRNA) is a critical negative control to demonstrate that the observed cellular effects of this compound are specifically mediated through its action on the p53 protein. If this compound's effects, such as decreased cell viability or increased apoptosis, are truly p53-dependent, then reducing the levels of p53 protein should diminish or abrogate these effects.[3] This control helps to rule out the possibility that this compound is acting through off-target mechanisms.[3]
Q3: What cellular effects of this compound are expected to be reversed by p53 knockdown?
A3: The primary cellular effects of this compound that should be reversed or significantly reduced by p53 knockdown include:
-
Induction of Apoptosis: this compound treatment in p53-Y220C mutant cells leads to an increase in programmed cell death. This effect is counteracted when p53 is silenced.[3]
-
Cell Cycle Arrest: Reactivated p53 can halt the cell cycle, typically at the G1 or G2/M phase, to prevent the proliferation of damaged cells.[4] Knockdown of p53 should prevent this this compound-induced cell cycle arrest.
-
Decreased Cell Viability: The overall reduction in cell proliferation and survival caused by this compound should be less pronounced in cells with depleted p53 levels.[3]
Q4: What are some potential off-target effects of this compound?
A4: While this compound is designed for specificity to the p53-Y220C mutant, it is always important to consider potential off-target effects. However, studies have shown that this compound does not exhibit significant inhibitory activity against a broad panel of kinases, suggesting a high degree of specificity. The use of p53 knockdown is the most direct way to experimentally confirm that the observed biological activities are not due to unforeseen off-target interactions.
Troubleshooting Guides
Low p53 Knockdown Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal siRNA Transfection Reagent | Test different transfection reagents (e.g., lipid-based, electroporation) to find the most efficient one for your cell line. |
| Incorrect siRNA Concentration | Perform a dose-response experiment to determine the optimal siRNA concentration (typically in the range of 10-100 nM). |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at the optimal confluency (usually 70-80%) at the time of transfection. |
| Inefficient siRNA Sequence | Test multiple siRNA sequences targeting different regions of the p53 mRNA. |
| Incorrect Timing of Analysis | Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximal p53 protein knockdown. |
| Degraded siRNA | Store siRNA according to the manufacturer's instructions and avoid multiple freeze-thaw cycles. |
Inconsistent Results with this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Variable this compound Activity | Prepare fresh stock solutions of this compound regularly and store them protected from light and at the recommended temperature. |
| Inconsistent Cell Density | Plate the same number of cells for each experiment to ensure reproducibility of results. |
| Cell Line Instability | Use cells within a low passage number range to avoid genetic drift and changes in p53 status. |
| Variability in p53 Knockdown | Always confirm the efficiency of p53 knockdown by Western blot for each experiment. |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments investigating the effects of this compound in the presence and absence of p53.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | p53 Status | Treatment | Approximate IC50 |
| NUGC-3 | Y220C Mutant | This compound | 43 µM[5] |
| BxPC-3 | Y220C Mutant | This compound | 57 µM[5] |
| HUH-7 | Y220C Mutant | This compound | Reduced viability at 100 µM[3] |
| HUH-7 (p53 knockdown) | Y220C Mutant (silenced) | This compound | Less sensitive to this compound[3] |
Table 2: Apoptosis Induction by this compound (200 µM) in HUH-7 cells (p53-Y220C)
| Condition | Expected Outcome |
| Control (DMSO) | Baseline level of apoptosis |
| This compound | Significant increase in apoptosis |
| p53 siRNA + this compound | Apoptotic effect of this compound is counteracted[3] |
| Control siRNA + this compound | Similar increase in apoptosis as this compound alone |
Experimental Protocols
Protocol 1: p53 Knockdown using siRNA
-
Cell Seeding: Plate cells (e.g., HUH-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
In tube A, dilute 50 pmol of p53 siRNA (or a non-targeting control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: Harvest the cells and perform Western blot analysis to confirm the reduction in p53 protein levels.
Protocol 2: this compound Treatment and Cellular Assays
-
Cell Treatment: Following p53 knockdown (or in parallel with non-knockdown cells), treat the cells with the desired concentration of this compound (e.g., 100-200 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Apoptosis Assay (Annexin V Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest cells and fix in cold 70% ethanol.
-
Wash with PBS and treat with RNase A.
-
Stain with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: p53 signaling pathway with this compound intervention and p53 knockdown control.
Caption: Experimental workflow for validating this compound's p53-dependent effects.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Addressing variability in experimental outcomes with PK7088
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PK7088.
Troubleshooting Guides
Issue: Inconsistent or No Observed Effect of this compound
Researchers may occasionally observe variability or a lack of the expected biological effect of this compound. This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Step-by-Step Troubleshooting:
-
Verify this compound Solution Preparation and Storage:
-
Problem: this compound has limited solubility, which is a common source of experimental variability.[1] Improperly dissolved or stored compound will lead to inaccurate concentrations and diminished activity.
-
Solution:
-
Ensure complete dissolution. This compound is soluble in DMSO at high concentrations (e.g., 200 mg/mL), but may require sonication.[2]
-
For in vitro experiments, prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C for up to one month or -80°C for up to six months.[2]
-
When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration in your experiment below 0.5%.
-
For in vivo studies, specific solvent formulations are required. Please refer to the solubility data table below for recommended solvent systems.[2] Always prepare fresh working solutions for in vivo experiments on the day of use.[2]
-
If you observe precipitation upon dilution, you may need to adjust your solvent system or use sonication to aid dissolution.[2]
-
-
-
Confirm the p53 Status of Your Cell Line:
-
Problem: this compound's mechanism of action is highly specific to the reactivation of the p53-Y220C mutant.[1][3][4][5][6] It is not expected to have the same effect on cells with wild-type p53 or other p53 mutations.
-
Solution:
-
Confirm that your cell line harbors the p53-Y220C mutation (e.g., HUH-7, NUGC-3).[1]
-
Include appropriate control cell lines in your experiments, such as those with wild-type p53 (e.g., NUGC-4, HUH-6) or other p53 mutations (e.g., MKN-1 with p53-V143A), to demonstrate the specificity of the this compound effect.[1][5]
-
-
-
Optimize Experimental Conditions:
-
Problem: The effective concentration and treatment duration of this compound can vary between cell lines and experimental readouts.
-
Solution:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published studies have used concentrations around 200 µM for cell-based assays.[1][3][7][8]
-
Incubation Time: The time required to observe an effect can range from a few hours for changes in protein conformation (e.g., 4 hours for immunofluorescence) to 24-72 hours for effects on cell viability and apoptosis.[1][2][8]
-
Cell Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent, as this can affect their response to treatment.
-
-
-
Consider Off-Target Effects and Assay-Specific Issues:
-
Problem: While this compound has been shown to be selective, it's important to rule out other factors that could be influencing your results.
-
Solution:
-
To confirm that the observed effects are p53-dependent, consider using siRNA to knock down p53 in your Y220C mutant cell line. The effects of this compound should be diminished in the p53-knockdown cells.[1][8]
-
If you are using a synergistic agent like Nutlin-3, be aware that Nutlin-3 alone should have minimal effect on p53-Y220C mutant cells but will enhance the activity of this compound.[1][3][4][6][8]
-
Ensure that your experimental readouts (e.g., Western blotting, immunofluorescence, cell viability assays) are properly validated and that you are using appropriate antibodies and reagents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that specifically binds to a crevice in the conformationally unstable p53-Y220C mutant protein.[1][4][5][6] This binding stabilizes the protein in a wild-type-like conformation, restoring its tumor suppressor functions.[1][3][4] This leads to the transcriptional activation of p53 target genes like p21 and NOXA, as well as non-transcriptional effects such as the relocation of BAX to the mitochondria.[1][4][6] Ultimately, this can induce cell-cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation.[1][4][6][8]
This compound Signaling Pathway
Caption: The proposed mechanism of action for this compound in reactivating mutant p53.
Q2: I see a precipitate in my this compound solution after diluting it in media. What should I do?
A2: This is likely due to the poor aqueous solubility of this compound.[1] To avoid this, ensure your DMSO stock solution is fully dissolved before further dilution. When diluting into your aqueous cell culture medium, do so rapidly and mix thoroughly. If precipitation persists, you may need to prepare a fresh stock solution or consider if the final concentration is too high for the aqueous environment. For some applications, gentle warming or sonication can help redissolve the compound, but care should be taken not to degrade it.[2]
Q3: What is the in vitro binding affinity of this compound for p53-Y220C?
A3: this compound binds to the p53-Y220C mutant with a dissociation constant (KD) of approximately 140 µM.[1][3][4][5][6][7][9]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound can be used for in vivo studies, but it requires specific solvent formulations due to its limited solubility.[2] It is crucial to prepare these formulations freshly on the day of use.[2] Please refer to the solubility data table for recommended solvent systems.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Source |
| Binding Affinity (KD) | ~140 µM | In vitro (NMR) | [1][3][4][5][6][7][9] |
| Thermal Stabilization (ΔTm) | ~1°C | In vitro (DSF) at 350 µM | [1] |
| Effective Concentration | 100-200 µM | HUH-7 (p53-Y220C) | [1][8] |
| IC50 | > 120 µM | NUGC-4 (wild-type p53) | [2] |
This compound Solubility
| Solvent System | Concentration | Notes | Source |
| In Vitro Stock | 200 mg/mL (895.78 mM) | DMSO (requires sonication) | [2] |
| In Vivo Formulation 1 | 5 mg/mL (22.39 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | 5 mg/mL (22.39 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
| In Vivo Formulation 3 | 5 mg/mL (22.39 mM) | 10% DMSO, 90% Corn Oil | [2] |
Experimental Protocols
Immunofluorescence Staining for p53 Conformation
This protocol is adapted from published studies to assess the effect of this compound on the conformation of p53 in cells.[1][5][7]
Experimental Workflow
Caption: A typical experimental workflow for immunofluorescence analysis of p53 conformation.
-
Cell Culture: Seed cells (e.g., HUH-7) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 200 µM) or a DMSO vehicle control for 4 hours.[1][3][7]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a 50:50 methanol/acetone solution.[1]
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for either the folded (PAb1620) or unfolded (PAb240) conformation of p53 overnight at 4°C.[1][5][7]
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse DyLight 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Imaging: Visualize and capture images using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal in this compound-treated cells would indicate a shift towards the correctly folded p53 conformation.[1][7]
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to confirm PK7088 is reactivating p53 and not causing general cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PK7088, a small molecule designed to reactivate the mutant p53 protein. The following information will help confirm that this compound is reactivating p53 as intended and not causing general cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyrazole-containing compound that specifically targets the p53-Y220C mutant protein.[1][2] It binds to a unique surface crevice created by the Y220C mutation, stabilizing the protein and promoting its refolding into a wild-type-like conformation.[2][3] This reactivation of the p53 protein restores its tumor-suppressive functions, including the ability to induce cell cycle arrest and apoptosis.[2][3][4]
Q2: How can I confirm that this compound is reactivating p53 in my cell line?
A2: Confirmation of p53 reactivation involves several key experiments:
-
Immunofluorescence Staining: To visualize the conformational change of the p53-Y220C mutant to a wild-type form.
-
Western Blotting: To detect the upregulation of p53 downstream target genes such as p21 and NOXA.[2][5]
-
Apoptosis Assays: To measure the induction of p53-mediated apoptosis.
Q3: What are the appropriate positive and negative controls for my experiments?
A3:
-
Positive Control Cell Line: A cell line harboring the p53-Y220C mutation (e.g., HUH-7, NUGC-3).
-
Negative Control Cell Lines:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Synergistic Treatment Control: Co-treatment with Nutlin-3 can be used to confirm the restoration of the p53 pathway. This compound and Nutlin-3 show a synergistic effect in up-regulating p21 in p53-Y220C cells.[2][6]
Q4: Is this compound expected to be cytotoxic to all cancer cell lines?
A4: No, this compound is designed to be selective for cancer cells with the p53-Y220C mutation.[5] It should exhibit minimal cytotoxic effects on cells with wild-type p53 or other p53 mutations.[5] This selectivity is a key indicator that its activity is due to p53 reactivation and not general cytotoxicity.
Troubleshooting Guides
Issue 1: No significant increase in p53 target gene expression (p21, NOXA) is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Line | Confirm that your cell line expresses the p53-Y220C mutation. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line (typically in the range of 50-200 µM).[5][7] |
| Insufficient Incubation Time | Optimize the incubation time. An increase in p21 expression has been observed as early as 6 hours post-treatment.[5] |
| Poor Compound Stability | Prepare fresh stock solutions of this compound and store them properly at -80°C for long-term storage.[1] |
| Western Blotting Issues | Ensure efficient protein transfer and use validated antibodies for p21 and NOXA. |
Issue 2: High levels of cell death are observed in negative control cell lines (wild-type p53 or other p53 mutations).
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Reduce the concentration of this compound. High concentrations may lead to off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding toxic levels (typically <0.5%). |
| Contamination | Check for mycoplasma or other contaminants in your cell culture. |
| Off-Target Effects | While this compound has been shown to have minimal off-target kinase inhibitory effects, consider performing a broader kinase inhibitor screen if off-target effects are suspected.[5] |
Quantitative Data Summary
The following tables summarize the expected quantitative results from key experiments with this compound.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | p53 Status | This compound Concentration (µM) | % Cell Viability (relative to vehicle control) |
| HUH-7 | Y220C | 100 | Reduced |
| 200 | Significantly Reduced[5] | ||
| NUGC-3 | Y220C | 100-200 | Significantly Reduced |
| HUH-6 | Wild-type | 200 | No significant reduction[5] |
| NUGC-4 | Wild-type | 200 | No significant reduction[5] |
| MKN-1 | V143A | 200 | No significant reduction[5] |
Table 2: Effect of this compound on p53 Target Gene Expression and Apoptosis
| Cell Line | Treatment (6 hours) | Fold Increase in p21 mRNA | Fold Increase in NOXA mRNA | Fold Increase in Caspase-3/7 Activity |
| HUH-7 | 200 µM this compound | Significant Increase[5] | Significant Increase[5] | Significant Increase[5] |
| 200 µM this compound + 10 µM Nutlin-3 | Synergistic Increase[5] | Synergistic Increase[5] | N/A | |
| HUH-6 | 200 µM this compound | No significant increase[5] | No significant increase | No significant increase[5] |
Experimental Protocols
Immunofluorescence for p53 Conformation
This protocol allows for the visualization of the conformational state of the p53 protein within cells.
Methodology:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 200 µM) or vehicle control for 4-6 hours.[5]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies for mutant p53 (e.g., PAb240) and wild-type p53 (e.g., PAb1620) overnight at 4°C.[5]
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for p21 and NOXA
This protocol is for detecting the expression levels of p53 target genes.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 200 µM) for 6-24 hours.[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against p21, NOXA, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases to measure apoptosis.
Methodology:
-
Seed cells in a 96-well plate and treat with this compound for 6-24 hours.[5]
-
Use a commercial Caspase-Glo® 3/7 Assay kit and follow the manufacturer's instructions.
-
Briefly, add the Caspase-Glo® 3/7 reagent to each well, which lyses the cells and contains a substrate for caspase-3 and -7.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Seed cells and treat with this compound for 24 hours.[5]
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating p53 Reactivation by PK7088: A Comparative Guide to Downstream Target Analysis
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity. In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive capabilities but can also gain oncogenic functions. A promising therapeutic strategy involves the development of small molecules that can rescue the wild-type conformation and function of mutant p53.
PK7088 is a novel small molecule specifically designed to reactivate the p53-Y220C mutant, one of the most common p53 mutations. This guide provides a comprehensive comparison of experimental approaches to validate the reactivation of p53 by this compound, focusing on the analysis of its downstream targets. We will also compare this compound with other p53-reactivating compounds, APR-246 (Eprenetapopt) and COTI-2, and provide detailed protocols for key validation assays.
The p53 Signaling Pathway and this compound-Mediated Reactivation
The Y220C mutation in p53 creates a surface crevice that destabilizes the protein's DNA-binding domain, leading to its misfolding and inactivation. This compound is designed to bind to this specific crevice, stabilizing the protein in its correct, wild-type conformation.[1][2] This restoration of structure allows the p53 protein to once again function as a transcription factor, binding to the promoter regions of its target genes and inducing their expression. This cascade of gene activation ultimately leads to anti-tumor effects such as cell cycle arrest and apoptosis.[1][2]
Experimental Workflow for Validating p53 Reactivation
A robust validation of p53 reactivation by a small molecule like this compound requires a multi-pronged experimental approach. This workflow starts with cellular treatment and progresses through molecular and phenotypic analyses to confirm the restoration of p53 function.
Comparative Analysis of p53 Reactivating Compounds
While this compound is specific for the p53-Y220C mutant, other compounds have been developed to reactivate a broader range of p53 mutants. Here, we compare this compound with two other notable p53 reactivators, APR-246 (Eprenetapopt) and COTI-2.
| Compound | Mechanism of Action | Effect on p21 Expression | Effect on PUMA Expression | Effect on NOXA Expression | Other Notable Effects |
| This compound | Binds to the Y220C mutant p53, stabilizing its wild-type conformation.[1][2] | Increased expression.[1] | Upregulation of mRNA levels.[1] | Increased expression at both mRNA and protein levels.[1] | Induces G2/M cell-cycle arrest and caspase-dependent apoptosis.[1] Works synergistically with Nutlin-3 to upregulate p21.[1][3] |
| APR-246 (Eprenetapopt) | Covalently modifies mutant p53 through its active form, MQ, leading to refolding and reactivation.[4][5] | Significant induction in mutant TP53-carrying cells.[4] | Significant upregulation in mutant TP53-carrying cells.[4] | Significant upregulation in mutant TP53-carrying cells.[4] | Also targets thioredoxin reductase 1 (TrxR1), inducing oxidative stress.[6][7] |
| COTI-2 | Proposed to bind to misfolded mutant p53, inducing a conformational change that restores its function.[8][9] | Normalizes wild-type p53 target gene expression. | Normalizes wild-type p53 target gene expression. | Normalizes wild-type p53 target gene expression. | Also inhibits the PI3K/AKT/mTOR pathway.[9] Induces DNA damage and replication stress.[8] |
Experimental Protocols
Immunofluorescence for p53 Conformation Change
This protocol is designed to visualize the conformational state of the p53 protein within cells using conformation-specific antibodies. PAb1620 recognizes the wild-type, folded conformation, while PAb240 binds to the mutant, unfolded conformation.[10][11][12][13]
Materials:
-
Cancer cell line with p53-Y220C mutation (e.g., HUH-7)
-
This compound
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-p53 (PAb1620) and anti-p53 (PAb240)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (PAb1620 or PAb240) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the signal intensity.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the relative mRNA expression levels of p53 target genes (p21, PUMA, NOXA).
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for p21, PUMA, NOXA, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lyse the treated and control cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated samples relative to the control samples, normalized to the housekeeping gene.
Western Blotting for Protein Expression Analysis
This protocol detects and quantifies the protein levels of p53 and its downstream targets.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, PUMA, NOXA, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the protein of interest to the loading control.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The reactivation of mutant p53 is a highly sought-after goal in cancer therapy. This compound represents a promising targeted approach for cancers harboring the p53-Y220C mutation. The validation of its efficacy relies on a systematic and multi-faceted experimental approach. By demonstrating a conformational shift in the p53 protein and the subsequent upregulation of its downstream targets involved in cell cycle arrest and apoptosis, researchers can confidently establish the on-target activity of this compound. Comparing its effects with other p53 reactivators like APR-246 and COTI-2 provides a broader context for its potential therapeutic application. The detailed protocols provided in this guide offer a framework for the robust preclinical validation of this compound and other novel p53-reactivating compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 8. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activating mutations in p53 produce a common conformational effect. A monoclonal antibody specific for the mutant form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altogen.com [altogen.com]
Comparing the efficacy of PK7088 with other p53 reactivators like PRIMA-1
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer research, often hailed as the "guardian of the genome." Its inactivation, a frequent event in a multitude of cancers, has spurred the development of therapeutic strategies aimed at its reactivation. Among these, small molecules designed to restore the function of mutated p53 have shown significant promise. This guide provides a detailed comparison of two such molecules, PK7088 and PRIMA-1, focusing on their efficacy, mechanisms of action, and specificity, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
This compound and PRIMA-1 employ distinct strategies to reactivate mutant p53, a difference that dictates their target specificity.
This compound is a small molecule specifically engineered to target the Y220C mutation in p53. This particular mutation creates a unique, druggable surface crevice on the protein. This compound acts as a molecular chaperone, binding non-covalently to this pocket.[1][2][3] This binding stabilizes the mutant p53 protein, promoting its refolding into a wild-type-like conformation and thereby restoring its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.[1][2][4]
PRIMA-1 (p53 reactivation and induction of massive apoptosis-1) and its more potent analog, APR-246 (or PRIMA-1Met), operate through a different and broader mechanism. In the cellular environment, PRIMA-1 is converted to its active form, methylene quinuclidinone (MQ) .[5] MQ is an electrophilic compound that covalently binds to thiol groups of cysteine residues within the p53 core domain.[6][7] This modification leads to the refolding of various p53 mutants, not limited to a single type, and restores their ability to induce apoptosis.[6][8][9]
Comparative Efficacy: Mutation-Specific Activity
Experimental evidence highlights the distinct efficacy profiles of this compound and PRIMA-1, underscoring the importance of mutation-specific therapeutic approaches. A key study directly compared the effects of these two compounds on different cancer cell lines with varying p53 mutation statuses.
The study revealed that This compound selectively induced apoptosis, as measured by caspase-3/7 activity, only in cancer cells harboring the p53-Y220C mutation . In contrast, PRIMA-1 was shown to induce apoptosis in cells with a different p53 mutation (V143A) and even in cells with wild-type p53.[1][10] Notably, PRIMA-1 did not show significant activity in the p53-Y220C mutant cell lines under the tested conditions.[1][10]
This differential activity is a direct consequence of their distinct mechanisms of action. This compound's efficacy is intrinsically linked to the presence of the Y220C-induced crevice, making it a highly specific agent. PRIMA-1's broader mechanism of covalent modification allows it to act on a wider range of p53 mutants.
Data Summary
| Feature | This compound | PRIMA-1 / APR-246 |
| Target Specificity | Specifically targets the p53-Y220C mutation.[1][2][3] | Acts on a broader range of p53 mutants.[8][9] |
| Mechanism of Action | Non-covalent binding to a unique surface crevice, stabilizing the protein.[1][2] | Covalent modification of cysteine residues by its active metabolite, MQ.[5][6] |
| Cellular Effects | Induces p53-Y220C-dependent cell cycle arrest and apoptosis.[1][2] | Induces apoptosis and restores transcriptional activity of various p53 mutants.[8][9][11] |
| Binding Affinity (Kd) | ~140 µM to the Y220C mutant.[2] | Not applicable (covalent binding). |
| In Vitro Activity | Increases the melting temperature of the Y220C mutant protein.[2][4] | Restores wild-type conformation to various mutant p53 proteins.[11] |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of this compound and PRIMA-1.
Caspase-3/7 Activity Assay
This assay is a crucial method for quantifying apoptosis (programmed cell death) induced by the compounds.
-
Cell Culture: Cancer cell lines with different p53 statuses (e.g., NUGC-3 and HUH-7 with p53-Y220C, MKN-1 with p53-V143A, and NUGC-4 and HUH-6 with wild-type p53) are cultured in appropriate media.[1]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, PRIMA-1, or a vehicle control (like DMSO) for a specified duration (e.g., 6 hours).[1]
-
Lysis and Reagent Addition: After treatment, the cells are lysed, and a luminogenic substrate for caspase-3 and caspase-7 is added.
-
Measurement: The luminescence, which is proportional to the activity of caspase-3 and -7, is measured using a luminometer.
-
Analysis: The fold-increase in caspase activity in treated cells is calculated relative to the vehicle-treated control cells.
Immunofluorescence Staining for p53 Conformation
This technique is used to visualize the conformational state of the p53 protein within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the compounds as described above.
-
Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Antibody Staining: The cells are incubated with primary antibodies that specifically recognize either the folded (wild-type conformation, e.g., Pab1620) or unfolded (mutant conformation, e.g., Pab240) p53 protein.[1]
-
Secondary Antibody and Counterstaining: A fluorescently labeled secondary antibody that binds to the primary antibody is added. The cell nuclei are often counterstained with a DNA-binding dye like Hoechst.
-
Imaging: The cells are visualized using a fluorescence microscope to assess the amount and localization of correctly folded versus unfolded p53 protein.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the p53 signaling pathway and the experimental workflow for comparing p53 reactivators.
Caption: The p53 signaling pathway is activated by cellular stress, leading to various cellular outcomes.
Caption: Experimental workflow for comparing the efficacy of p53 reactivating compounds.
Caption: Logical relationship showing how the mechanism of each compound dictates its target specificity.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIMA-1 and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? [mdpi.com]
Head-to-Head Comparison: PK7088 vs. PhiKan083 in p53-Y220C Mutant Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. The Y220C mutation in p53 creates a surface crevice that destabilizes the protein, leading to its inactivation in a significant number of cancers. Small molecules that can bind to this cavity and stabilize the p53-Y220C mutant protein are of high interest as potential cancer therapeutics. This guide provides a head-to-head comparison of two such compounds, PK7088 and PhiKan083, focusing on their performance in p53-Y220C cell lines.
Mechanism of Action and Cellular Effects
Both this compound and PhiKan083 are designed to reactivate the p53-Y220C mutant by binding to the mutation-induced surface cavity, thereby stabilizing the protein in its wild-type conformation.[1][2]
This compound is a pyrazole-based compound that has been shown to increase the amount of correctly folded p53 with a wild-type conformation in cancer cells carrying the Y220C mutation.[2][3] This restoration of the proper conformation leads to the reactivation of p53's transcriptional functions, inducing p53-Y220C-dependent growth inhibition, cell-cycle arrest, and apoptosis.[2] Specifically, this compound treatment has been observed to cause a G2/M phase cell-cycle arrest and increase the expression of p21 and the pro-apoptotic protein NOXA.[4][5] Furthermore, this compound can restore the non-transcriptional apoptotic functions of p53 by triggering the translocation of BAX to the mitochondria.[4][5]
PhiKan083 , a carbazole derivative, also binds to the surface cavity of the p53-Y220C mutant, slowing down its thermal denaturation.[6][7] Its mechanism of stabilization involves providing electrostatic and hydrogen bonding interactions that secure the S7/S8 loop of the mutant p53 protein. While direct evidence of its effect on specific cell cycle phases is less detailed in the available literature, PhiKan083 has been shown to reduce cell viability and enhance pro-apoptotic activity, particularly when used in combination with other agents.[7] Studies on a derivative, PK083, show it upregulates p21 and Puma in p53-Y220C cell lines.[1]
Performance Data in p53-Y220C Cell Lines
The following tables summarize the available quantitative data for this compound and PhiKan083 (and its derivative PK083) in relevant p53-Y220C mutant cell lines. It is important to note that the experimental conditions for each compound often differ across studies, making a direct comparison challenging.
Table 1: In Vitro Binding Affinity and Thermal Stabilization
| Compound | Binding Affinity (Kd) | Cell Line for Kd | Thermal Stabilization (ΔTm) |
| This compound | ≈ 140-225 µM | - | Modest (≈ 1°C) |
| PhiKan083 | 167 µM | In vitro | Slows denaturation rate |
| PhiKan083 | 150 µM | Ln229 | - |
Table 2: Cellular Activity in p53-Y220C Cell Lines
| Compound | Cell Line | Concentration | Duration | Effect |
| This compound | HUH-7 | 100 µM | 24 h | Reduced cell viability[4] |
| This compound | HUH-7 | 200 µM | 6 h | G2/M cell-cycle arrest[4] |
| This compound | HUH-7, NUGC-3 | 200 µM | 6 h | Significant induction of caspase-3/7[4] |
| This compound | HUH-7 | 200 µM | 24 h | Induction of apoptosis[4] |
| PhiKan083 | Ln229 | 125 µM | 48 h | Reduced cell viability[6] |
| PK083 (PhiKan083 derivative) | NUGC-3 | 50 µM | 24 h | Increased apoptosis[1] |
Table 3: Induction of p53 Target Genes
| Compound | Cell Line | Concentration | Duration | Target Gene Induction |
| This compound | HUH-7 | 200 µM | 6 h | Increased p21 protein expression[4] |
| This compound | HUH-7 | 200 µM | 6 h | 1.9-fold increase in NOXA mRNA, 2.6-fold increase in PUMA mRNA[5] |
| PK083 (PhiKan083 derivative) | NUGC-3, Huh7, BxPC-3, Cov362 | Not specified | Not specified | Potent induction of Puma and p21 protein[1] |
Experimental Protocols
This compound Treatment and Analysis in HUH-7 Cells
Cell Culture: HUH-7 cells, which harbor a homozygous p53-Y220C mutation, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (Crystal Violet Staining):
-
Seed HUH-7 cells in 96-well plates.
-
After 24 hours, treat the cells with this compound (e.g., 100 µM) or DMSO as a control for 24 hours.
-
Remove the medium and stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the plates with water and air dry.
-
Solubilize the stain with methanol and measure the absorbance at a suitable wavelength (e.g., 570 nm).
Cell Cycle Analysis (Flow Cytometry):
-
Seed HUH-7 cells in 6-well plates.
-
Treat cells with this compound (e.g., 200 µM) or DMSO for 6 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining):
-
Seed HUH-7 cells in 6-well plates.
-
Treat cells with this compound (e.g., 200 µM) for 24 hours. A pan-caspase inhibitor (e.g., Z-VAD-fmk) can be used as a negative control.[4]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for p21 Induction:
-
Treat HUH-7 cells with this compound (e.g., 200 µM) for 6 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against p21.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
PhiKan083 (PK083) Treatment and Analysis in NUGC-3 Cells
Cell Culture: NUGC-3 cells, which also have a homozygous p53-Y220C mutation, are maintained in a suitable culture medium and conditions.[8]
Apoptosis Assay (Flow Cytometry):
-
Seed NUGC-3 cells in appropriate culture plates.
-
Treat the cells with PK083 (e.g., 50 µM) or a vehicle control for 24 hours.[1]
-
Harvest and stain the cells with Annexin V and propidium iodide (PI) as described in the this compound protocol.
-
Analyze the percentage of apoptotic cells using flow cytometry.[1]
Visualizing the Pathways and Workflows
Caption: Reactivation of p53-Y220C by this compound and PhiKan083.
Caption: General experimental workflow for compound evaluation.
References
- 1. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cellosaurus cell line NUGC-3 (CVCL_1612) [cellosaurus.org]
Restoring the Guardian: A Comparative Guide to Small Molecule Alternatives for p53-Y220C Mutant Reactivation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division, earning it the moniker "guardian of the genome."[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with the Y220C mutation being one of the most common.[2][3] This specific mutation creates a druggable surface pocket on the p53 protein, leading to its destabilization and loss of function.[2][3] Pharmacological chaperones, small molecules that bind to and stabilize this mutant protein, represent a promising therapeutic strategy to reactivate its tumor-suppressive functions.
PK7088 was an early proof-of-concept molecule for this approach. This guide provides a comprehensive comparison of alternative small molecules to this compound, presenting key experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of p53-Y220C Small Molecule Stabilizers
The following tables summarize the quantitative data for various small molecules designed to stabilize the p53-Y220C mutant, comparing their binding affinity, thermal stabilization effects, and cellular activity.
| Molecule | Chemical Class | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Cellular Activity (IC50) | Key Findings |
| This compound | Pyrazole | 140 µM | 1.0 °C (at 350 µM) | ~200 µM (in HUH-7 cells) | Early lead compound, demonstrated feasibility of the chaperone approach.[4][5][6] |
| PK9328 | Carbazole | 2 µM | >3 °C (at 250 µM) | Not explicitly reported, but reduces viability of p53-Y220C cell lines. | Optimized from an earlier carbazole series, showing significantly improved binding and stabilization.[7][8][9] |
| MB710 | Aminobenzothiazole | 4.1 µM | Not explicitly reported, but stabilizes p53-Y220C in vitro. | 90 µM (in NUGC3 cells) | Demonstrates selective viability reduction in p53-Y220C cancer cell lines.[2][10][11] |
| MB725 | Aminobenzothiazole | 4 µM | Not explicitly reported, but stabilizes p53-Y220C in vitro. | Induces selective viability reduction in p53-Y220C cell lines at concentrations below 40 µM. | An analogue of MB710 with potent and selective anticancer activity.[3][12] |
| JC744 (87) | Fluorinated aminobenzothiazole | 320 nM | 2.7 °C | Not reported | A highly potent binder, representing a significant step towards nanomolar affinity ligands.[7] |
| KG13 | Covalent azaindole | Not applicable (covalent) | +8.3 °C | Induces p53 target gene expression and caspase activity. | Covalently modifies the mutant cysteine, leading to substantial thermal stabilization.[9][13] |
| H3 | N-(4-methylphenyl)-2-{5-[(3-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide | Not reported | Not reported | Preferentially kills cells with the p53-Y220C mutation. | Discovered through an AI-powered virtual screen, it restores transcriptional function and induces apoptosis.[4][6][14] |
| PC14586 (rezatapopt) | Not disclosed | Not reported | Not reported | Overall Response Rate (ORR) of 33% in a Phase 2 clinical trial. | First-in-class p53 reactivator in clinical development, showing promising anti-tumor activity.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The p53 signaling pathway and the mechanism of action of small molecule stabilizers for the Y220C mutant.
Caption: A typical experimental workflow for the discovery and development of p53-Y220C stabilizing small molecules.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This technique is used to assess the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of a ligand indicates stabilization.
-
Materials:
-
Purified p53-Y220C protein
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
-
Real-time PCR instrument capable of thermal melts
-
-
Procedure:
-
Prepare a master mix containing the p53-Y220C protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the test compounds or vehicle control to the wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is determined by analyzing the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the test compound.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between two molecules in solution.
-
Materials:
-
Purified p53-Y220C protein
-
Test compound
-
Dialysis buffer (the same buffer should be used for both the protein and the ligand to minimize heats of dilution)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Thoroughly dialyze the purified p53-Y220C protein against the chosen assay buffer.
-
Dissolve the test compound in the same dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the p53-Y220C protein solution into the sample cell of the ITC instrument.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Cancer cell lines (e.g., HUH-7, NUGC3 with p53-Y220C mutation)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AI-powered discovery of a novel p53-Y220C reactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Specificity of PK7088 for p53-Y220C: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule PK7088's specificity for the p53-Y220C mutant over other p53 variants, supported by experimental data.
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a common event in many cancers.[1][2] The Y220C mutation in p53, which accounts for a significant number of cancer cases, creates a unique surface crevice that makes it an attractive target for therapeutic intervention.[2][3][4] this compound is a small molecule identified to specifically bind to this crevice, stabilizing the mutant protein and restoring its wild-type function.[3][5][6][7] This guide delves into the experimental evidence demonstrating the specificity of this compound for the p53-Y220C mutant.
Quantitative Assessment of this compound's Specificity
The following tables summarize the key quantitative data from various studies, highlighting the preferential activity of this compound towards the p53-Y220C mutant.
| Parameter | p53 Mutant | Value | Method | Reference |
| Binding Affinity (KD) | Y220C | 140 µM | 1H/15N-HSQC NMR | [5] |
| Thermal Stabilization (ΔTm) | Y220C | ~1 K at 350 µM | Differential Scanning Fluorimetry | [5] |
Table 1: Biophysical Interaction of this compound with p53-Y220C. This table showcases the direct binding and stabilizing effect of this compound on the Y220C mutant protein.
| Cell Line | p53 Status | Caspase-3/7 Activity (Fold Induction vs. DMSO) |
| NUGC-3 | Y220C | Significant increase at 200 µM |
| HUH-7 | Y220C | Significant increase at 200 µM |
| MKN-1 | V143A | Small effect |
| NUGC-4 | Wild-type | Small effect |
| HUH-6 | Wild-type | Small effect |
Table 2: Selective Induction of Apoptosis by this compound in p53-Y220C Mutant Cells. This table compares the pro-apoptotic effect of this compound across cell lines with different p53 statuses, demonstrating its selective activity in Y220C-harboring cells.[5]
| Cell Line | p53 Status | Folded p53 (PAb1620 staining) | Unfolded p53 (PAb240 staining) |
| HUH-7 | Y220C | 76% increase | 62% decrease |
| MKN-1 | V143A | No effect | No effect |
Table 3: this compound-mediated Conformational Change of p53 in Cancer Cells. This table illustrates the specific ability of this compound to refold the mutant p53-Y220C protein to its active conformation, an effect not observed in cells with a different p53 mutation.[5][7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biophysical Assays
-
1H/15N-HSQC NMR Spectroscopy for Binding Affinity:
-
Purpose: To determine the dissociation constant (KD) of the this compound-p53-Y220C interaction.
-
Procedure: 15N-labeled p53-Y220C core domain is titrated with increasing concentrations of this compound. 1H/15N HSQC spectra are recorded at each titration point. The chemical shift perturbations of specific residues in the p53 protein upon binding to this compound are monitored and fitted to a binding isotherm to calculate the KD.[5]
-
-
Differential Scanning Fluorimetry (DSF) for Thermal Stabilization:
-
Purpose: To measure the change in the melting temperature (Tm) of the p53-Y220C protein upon binding of this compound.
-
Procedure: The p53-Y220C protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins. The fluorescence is monitored as the temperature is gradually increased. The Tm is the temperature at which 50% of the protein is unfolded. The experiment is performed in the presence and absence of this compound, and the difference in Tm (ΔTm) is calculated.[9]
-
Cell-Based Assays
-
Caspase-3/7 Activity Assay for Apoptosis:
-
Purpose: To quantify the induction of apoptosis.
-
Procedure: Cancer cell lines with different p53 statuses are treated with this compound or a vehicle control (DMSO). After a defined incubation period (e.g., 6 hours), a luminogenic substrate for caspase-3 and -7 is added. The luminescence, which is proportional to caspase activity, is measured using a luminometer.[5]
-
-
Immunofluorescence for p53 Conformation:
-
Purpose: To visualize the conformational state of p53 within cells.
-
Procedure: Cells are treated with this compound or DMSO, then fixed and permeabilized. They are subsequently incubated with primary antibodies specific for either the folded (PAb1620) or unfolded (PAb240) conformation of p53. After washing, a fluorescently labeled secondary antibody is added. The cells are then imaged using a fluorescence microscope, and the fluorescence intensity is quantified.[5][7][8]
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Purpose: To measure the mRNA levels of p53 target genes.
-
Procedure: RNA is extracted from cells treated with this compound or DMSO. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using primers specific for p53 target genes (e.g., PUMA, NOXA, p21). The relative expression of these genes is calculated after normalization to a housekeeping gene.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of reactivated p53 and the experimental workflow for assessing this compound's specificity.
Caption: Reactivation of p53-Y220C by this compound.
Caption: Workflow for assessing this compound specificity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the On-Target Efficacy of PK7088: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for validating the on-target effects of PK7088, a small molecule designed to reactivate the mutant p53 protein. By objectively comparing experimental approaches and presenting supporting data, this document serves as a critical resource for researchers aiming to rigorously assess the specificity and mechanism of action of this compound and similar compounds.
Abstract
This compound is a novel pyrazole compound identified as a specific reactivator of the p53-Y220C mutant, a common mutation in human cancers.[1][2][3] This mutation creates a surface crevice that destabilizes the p53 protein, impairing its tumor-suppressive functions.[2][3][4] this compound binds to this unique pocket, stabilizing the protein and restoring its wild-type conformation and transcriptional activity.[2][3] This leads to the induction of apoptosis and cell-cycle arrest specifically in cancer cells harboring the Y220C mutation.[2][3][5] This guide details the necessary control experiments to unequivocally demonstrate that the observed cellular effects of this compound are a direct consequence of its on-target activity.
Comparative Analysis of Control Strategies
To validate the on-target effects of this compound, a multi-pronged approach employing various control experiments is crucial. These controls are designed to differentiate between the intended mechanism of action and potential off-target effects. The following table summarizes key control strategies, their rationale, and expected outcomes.
| Control Strategy | Rationale | Expected Outcome with this compound | Key Experimental Readouts |
| Cell Line Specificity | To demonstrate that this compound's effects are specific to cells with the p53-Y220C mutation. | This compound should induce apoptosis and cell-cycle arrest only in p53-Y220C mutant cells, with minimal to no effect on wild-type p53, p53-null, or other p53 mutant (e.g., V143A) cell lines.[2][5] | Cell Viability Assays (e.g., Crystal Violet), Apoptosis Assays (e.g., Annexin V/PI staining), Cell Cycle Analysis (FACS). |
| p53 Knockdown | To confirm that the observed effects are p53-dependent. | Silencing p53 expression in p53-Y220C cells should abrogate the cytotoxic and apoptotic effects of this compound.[2] | Western Blot for p53, Cell Viability Assays, Apoptosis Assays. |
| Inactive Structural Analog | To rule out non-specific effects of the chemical scaffold. | An analog of this compound that does not bind to or stabilize the p53-Y220C mutant (e.g., PK7209) should not elicit the same cellular responses.[2] | Thermal Shift Assays, Cell Viability Assays, Apoptosis Assays. |
| MDM2 Antagonist Combination | To confirm restoration of the p53 pathway. | Nutlin-3, an MDM2 antagonist, should have no effect on its own in p53-Y220C cells but should work synergistically with this compound to upregulate p53 target genes like p21.[2][4][5] | Western Blot for p21, Cell Cycle Analysis. |
| Off-Target Kinase Screening | To exclude the possibility of off-target kinase inhibition contributing to the observed phenotype. | This compound should not exhibit significant inhibition of a broad panel of cancer-related kinases.[2] | Kinase Inhibition Assays. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. The following are protocols for key experiments cited in the validation of this compound.
Immunofluorescence for p53 Conformation
This assay directly visualizes the refolding of the mutant p53 protein to its wild-type conformation.
Protocol:
-
Seed HUH-7 (p53-Y220C) and MKN-1 (p53-V143A) cells on coverslips.
-
Treat cells with DMSO (vehicle control) or 200 µM this compound for 4 hours.[2][5]
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies specific for wild-type/folded p53 (PAb1620) and mutant/unfolded p53 (PAb240).[2][5]
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips and visualize using fluorescence microscopy.
Western Blot for p53 Target Gene Expression
This method quantifies the protein levels of downstream targets of p53, confirming the restoration of its transcriptional activity.
Protocol:
-
Treat HUH-7 (p53-Y220C) and HUH-6 (wild-type p53) cells with this compound and/or Nutlin-3 for 6 hours.[4]
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p21, NOXA, and a loading control (e.g., β-actin).[2]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
Cell Viability and Apoptosis Assays
These assays measure the functional consequences of p53 reactivation.
Crystal Violet Staining (Cell Viability):
-
Seed cells in multi-well plates.
-
Treat with various concentrations of this compound for 24 hours.[2][4]
-
Fix cells with methanol and stain with 0.5% crystal violet solution.
-
Solubilize the stain and measure absorbance to quantify viable cells.
Annexin V/PI Staining (Apoptosis):
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental designs.
Caption: Signaling pathway of this compound-mediated p53 reactivation.
Caption: Experimental workflow for validating this compound on-target effects.
Alternative Compounds
Several other small molecules have been developed to target the p53-Y220C mutation or reactivate p53 through other mechanisms, serving as valuable comparators in research.
| Compound | Mechanism of Action | Reported On-Target Effects |
| PK7242 | A more soluble analog of this compound, also targets the p53-Y220C crevice.[2] | Binds to and stabilizes the p53-Y220C mutant.[2] |
| Rezatapopt (PC14586) | Binds tightly to the p53-Y220C crevice.[4] | Reactivates p53-Y220C, leading to tumor regression. |
| PRIMA-1 | Covalently modifies mutant p53, restoring its wild-type conformation and function. | Induces apoptosis in various cancer cell lines with different p53 mutations.[5] |
| Nutlin-3 | Inhibits the interaction between p53 and its negative regulator, MDM2.[2] | Stabilizes and activates wild-type p53.[2] |
Conclusion
The validation of this compound as a specific on-target reactivator of mutant p53-Y220C requires a rigorous and multi-faceted experimental approach. By employing the control experiments, detailed protocols, and comparative analyses outlined in this guide, researchers can confidently establish the mechanism of action and specificity of this compound and other p53-targeting compounds. This systematic validation is paramount for the advancement of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Mutant-Specific Activity of PK7088 Using Wild-Type p53 Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division. Mutations in the TP53 gene are prevalent in a vast array of human cancers, making the restoration of wild-type p53 function a highly sought-after therapeutic strategy. PK7088 is a small molecule identified for its ability to reactivate the specific p53 cancer mutant Y220C.[1][2][3] This compound binds to a unique surface crevice present in the Y220C mutant, stabilizing the protein and restoring its wild-type conformation and transcriptional functions.[1][2][3][4] Consequently, this compound induces p53-Y220C-dependent growth inhibition, cell-cycle arrest, and apoptosis.[1][2][3][4]
A crucial aspect of characterizing any mutant-targeting compound is to demonstrate its specificity and minimal activity against the wild-type protein. This guide provides a framework for utilizing wild-type p53 cell lines as a negative control to unequivocally confirm the mutant-specific activity of this compound.
Comparative Efficacy of this compound in Mutant vs. Wild-Type p53 Cell Lines
The following table summarizes the differential effects of this compound on cell lines harboring the p53-Y220C mutation versus those with wild-type p53. The data presented is a representative summary based on published findings.
| Parameter | p53-Y220C Mutant Cell Lines (e.g., HUH-7, NUGC-3) | Wild-Type p53 Cell Lines (e.g., HUH-6, NUGC-4) | Alternative Compound (PRIMA-1MET) |
| Caspase-3/7 Activation (Apoptosis) | Significant increase in caspase activity at 200 µM.[1] | Minimal to no increase in caspase activity.[1] | Induces caspase activity in other mutant cell lines (e.g., p53-V143A) and some wild-type lines at higher concentrations.[1] |
| p21 Protein Expression (Cell Cycle Arrest) | Marked induction of p21 expression.[1][3] | No significant induction of p21 expression.[3] | Can induce p21 in a broader range of p53 statuses. |
| Cell Viability (IC50) | Decreased cell viability. | Limited effect on cell viability.[3] | Variable effects depending on the cell line's p53 status. |
| p53 Conformation (Folded vs. Unfolded) | Increased ratio of folded (wild-type) to unfolded p53.[1][3] | No change in the baseline folded p53 conformation. | Aims to restore wild-type conformation to a range of p53 mutants. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating this compound's specificity and the targeted signaling pathway.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines:
-
p53-Y220C Mutant: HUH-7 (human hepatoma), NUGC-3 (human gastric cancer).
-
Wild-Type p53: HUH-6 (human hepatoblastoma), NUGC-4 (human gastric cancer).
-
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate plates or flasks. Allow them to adhere and reach 60-70% confluency. Treat cells with this compound (e.g., 200 µM) or a vehicle control (DMSO) for the desired time points (e.g., 4, 6, or 24 hours) depending on the assay.
2. Caspase-3/7 Activity Assay (Apoptosis)
-
Principle: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with this compound or DMSO for 6 hours.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay).
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle control.
-
3. Western Blot for p21 Expression
-
Principle: Detects the levels of the p21 protein, a key downstream target of functional p53 that mediates cell cycle arrest.
-
Protocol:
-
Treat cells in 6-well plates with this compound or DMSO for 6 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against p21 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
4. Immunofluorescence for p53 Conformation
-
Principle: Visualizes the conformational state of the p53 protein within cells using conformation-specific antibodies.
-
Protocol:
-
Grow cells on coverslips in a 24-well plate.
-
Treat with this compound or DMSO for 4 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies:
-
PAb1620: Recognizes correctly folded, wild-type p53 conformation.
-
PAb240: Recognizes unfolded, mutant p53 conformation.
-
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst 33342.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the ratio of folded to unfolded p53.[1][3]
-
5. Cell Viability Assay (e.g., Crystal Violet Staining)
-
Principle: Assesses the number of viable, adherent cells after treatment.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 24 hours.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Thoroughly wash with water and allow the plate to dry.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Measure the absorbance at a wavelength of 570-590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
By employing these methodologies, researchers can robustly demonstrate that the therapeutic effects of this compound are specifically directed towards cancer cells harboring the p53-Y220C mutation, with minimal impact on cells with wild-type p53. This provides critical evidence for the targeted nature of the compound and its potential as a precision medicine.
References
Unveiling the Specificity of PK7088: A Comparative Guide to its Cross-Validation with Genetic Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PK7088's performance against other p53 reactivating compounds, supported by experimental data. We delve into the cross-validation of this compound's effects through genetic rescue experiments, offering detailed methodologies for key assays and visualizing complex biological pathways.
This compound is a small molecule compound identified for its ability to reactivate the function of the mutant p53 protein, a key target in cancer therapy. Specifically, this compound targets the Y220C mutant of p53, a conformational mutant that is highly unstable at physiological temperatures. By binding to a unique surface crevice created by this mutation, this compound stabilizes the protein in its wild-type conformation, thereby rescuing its tumor-suppressive functions, including the induction of cell-cycle arrest and apoptosis.[1][2][3] This targeted action makes this compound a promising candidate for personalized cancer therapy.
Cross-Validation of this compound's Effects via Genetic Rescue
The cornerstone of validating a targeted therapy is to demonstrate that its effects are strictly dependent on the presence of its target. In the case of this compound, this is achieved through experiments that can be considered a form of "genetic rescue." While the term is traditionally used in the context of restoring a wild-type phenotype by introducing a functional gene, here it is conceptually applied to demonstrate that the pharmacological rescue of mutant p53 by this compound is contingent on the presence of the specific p53-Y220C mutation.
Key experimental evidence supporting this includes:
-
Specificity for Y220C-mutant cells: this compound induces apoptosis and cell-cycle arrest specifically in cancer cell lines harboring the p53-Y220C mutation (e.g., NUGC-3, HUH-7). In contrast, it shows minimal to no effect in cell lines with wild-type p53 (e.g., NUGC-4, HUH-6) or other p53 mutations (e.g., MKN-1 with V143A mutation).[1][4]
-
p53 silencing abrogates this compound's effects: When the expression of p53 is silenced (e.g., using siRNA) in p53-Y220C mutant cells, the ability of this compound to induce cell-cycle arrest and apoptosis is significantly diminished.[1][3] This directly demonstrates that the drug's mechanism of action is dependent on the presence of the p53 protein.
These findings collectively provide strong evidence for the specific, target-dependent action of this compound, effectively cross-validating its effects through a genetic rescue framework.
Performance Comparison of this compound with Alternative Compounds
Several other compounds have been developed to reactivate mutant p53. Here, we compare the performance of this compound with two notable alternatives: PRIMA-1 and Nutlin-3.
| Feature | This compound | PRIMA-1 | Nutlin-3 |
| Target | p53-Y220C mutant | Broad-spectrum mutant p53 reactivator | MDM2 (indirectly activates wild-type p53) |
| Mechanism of Action | Binds to a surface crevice in the p53-Y220C mutant, stabilizing its wild-type conformation.[1] | Covalently modifies mutant p53, leading to its refolding. | Inhibits the interaction between p53 and its negative regulator MDM2, preventing p53 degradation.[5] |
| Specificity | Highly specific for the p53-Y220C mutation.[1][4] | Acts on a broader range of p53 mutants. | Acts on wild-type p53; no direct effect on mutant p53.[5] |
| Reported Efficacy (Caspase-3/7 Induction) | Significant induction of caspase-3/7 activity in p53-Y220C cell lines (NUGC-3 and HUH-7) at 200 µM.[1] | Induces caspase-3/7 activity in cells with the p53-V143A mutation (MKN-1) and in some wild-type p53 cells at 25-100 µM.[1] | No direct induction of apoptosis in mutant p53 cells alone.[1] |
| Synergistic Effects | Acts synergistically with Nutlin-3 to enhance p21 expression and G2/M cell-cycle arrest in p53-Y220C cells.[1][4] | Not reported to have synergistic effects with Nutlin-3 in the same context. | Synergizes with this compound in p53-Y220C cells where p53 function has been restored.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Immunofluorescence for p53 Conformation
This protocol allows for the visualization of the conformational state of the p53 protein within cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies:
-
PAb1620 (recognizes wild-type/folded p53 conformation)
-
PAb240 (recognizes mutant/unfolded p53 conformation)
-
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or DMSO for the desired time and concentration (e.g., 200 µM for 4 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (PAb1620 or PAb240) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cell culture reagents
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with this compound or a vehicle control for the desired time and concentration (e.g., various concentrations for 6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes
This protocol is used to measure the mRNA expression levels of p53 target genes such as p21, NOXA, and PUMA.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (p21, NOXA, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time and concentration.
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for each target and housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound in reactivating mutant p53.
Caption: Experimental workflow for genetic rescue validation of this compound's effects.
Caption: Synergistic action of this compound and Nutlin-3.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Clinical Translatability of PK7088 Compared to Newer p53 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for therapeutic intervention. For decades, efforts have been underway to develop compounds that can reactivate p53 function in cancer cells. This guide provides a detailed comparison of PK7088, an early-stage p53 activator, with a new generation of p53-targeting agents that have progressed into clinical trials. We will evaluate their mechanisms of action, preclinical efficacy, and, where available, clinical trial outcomes to assess their relative clinical translatability.
Mechanism of Action: A Tale of Two Strategies
The strategies to reactivate p53 can be broadly categorized into two main approaches: direct reactivation of mutant p53 and inhibition of the p53-MDM2 interaction.
This compound: A Rescuer of a Specific Mutant
This compound is a small molecule designed to specifically target the p53-Y220C mutant protein.[1][2] This mutation creates a surface crevice that destabilizes the protein's structure, leading to its inactivation. This compound binds to this crevice, stabilizing the mutant p53 in its wild-type conformation and restoring its tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[2]
Newer Activators: Broader Approaches
In contrast, many newer p53 activators employ different strategies. Some, like rezatapopt (PC14586) , also target the p53-Y220C mutant but have demonstrated a more promising clinical trajectory.[3][4][5][6] Others, such as eprenetapopt (APR-246) , are believed to work by covalently modifying cysteine residues in mutant p53, leading to its refolding and reactivation.[7] A significant class of newer agents, including navtemadlin , are MDM2 inhibitors.[8][9][10][11][12] These drugs prevent the MDM2 protein from binding to and degrading wild-type p53, thereby increasing p53 levels and activating its downstream pathways.[13]
Preclinical Data Summary
The following table summarizes key preclinical findings for this compound and representative newer p53 activators. This data provides a basis for comparing their potency and cellular effects before moving into clinical evaluation.
| Compound | Target | In Vitro Potency (Binding Affinity/IC50) | Cellular Effects | In Vivo Efficacy (Xenograft Models) |
| This compound | p53-Y220C | Kd: ~140 µM[2] | Induces p21, G2/M cell-cycle arrest, and apoptosis in Y220C mutant cells.[2] | Data not readily available in public domain. |
| Rezatapopt (PC14586) | p53-Y220C | Potent binding to Y220C mutant. | Restores wild-type p53 function. | Demonstrated tumor inhibition and regression in xenograft models with TP53 Y220C mutation.[6] |
| Eprenetapopt (APR-246) | Mutant p53 (covalent modification) | IC50: ~2.43 µmol/L in a mutant p53 HNSCC cell line.[7] | Induces p21 and apoptosis in various mutant p53 cancer cells; synergistic with cisplatin.[7][14][15] | Demonstrates anti-tumor activity in various preclinical models.[16] |
| Navtemadlin (KRT-232) | MDM2 | High-affinity binding to MDM2. | Activates p53 pathway, leading to cell cycle arrest and apoptosis in wt-p53 cells. | Effective in preclinical models of hematologic malignancies. |
Clinical Translatability: A Look at the Clinical Trial Landscape
A critical measure of a drug's potential is its performance in human clinical trials. Here, the newer p53 activators have made significant strides, while this compound remains a preclinical entity.
| Compound | Development Phase | Key Clinical Trial Findings |
| This compound | Preclinical | No clinical trial data available. |
| Rezatapopt (PC14586) | Phase 2 (PYNNACLE trial) | ORR of 33% across multiple solid tumors with TP53 Y220C mutation. In ovarian cancer, ORR was 43% . Median duration of response was 6.2 months. Generally well-tolerated with manageable side effects.[3][4] |
| Eprenetapopt (APR-246) | Phase 1/2 and 3 | In combination with azacitidine for TP53-mutant MDS, showed an ORR of 71% and a CR rate of 44% in a Phase 1b/II study.[17][18] However, a Phase 3 trial did not meet its primary endpoint of a statistically significant improvement in CR rate compared to azacitidine alone.[19] |
| Navtemadlin | Phase 3 (BOREAS trial) | As a single agent for JAK inhibitor-refractory myelofibrosis, demonstrated significant improvements in spleen volume and symptom scores compared to best available therapy.[8][9] Showed evidence of disease modification.[8][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of p53 activators.
p53 Conformation-Specific Immunofluorescence Assay
This assay is used to visually assess the conformational state of the p53 protein within cells.
Principle: The assay utilizes two conformation-specific monoclonal antibodies: PAb1620, which recognizes an epitope on the surface of correctly folded, wild-type p53, and PAb240, which binds to an epitope that is exposed only in the unfolded, mutant conformation.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells with the desired p53 mutation (e.g., Y220C for this compound) on coverslips in a multi-well plate. Allow cells to adhere overnight. Treat cells with the p53 activator or vehicle control for the desired time (e.g., 4-6 hours).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (PAb1620 and PAb240) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in PAb1620 staining and a decrease in PAb240 staining in treated cells compared to control indicates a shift towards the wild-type conformation.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Principle: The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and allow them to attach. Treat the cells with the p53 activator or a positive control (e.g., staurosporine) for a specified duration to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells (typically in a 1:1 ratio with the culture medium volume).
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence in treated cells compared to untreated controls indicates an induction of apoptosis.[20][21][22][23]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells with the relevant p53 status to a sufficient number. Harvest and resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[24]
-
Tumor Implantation: Inject the cancer cell suspension subcutaneously into the flank of each mouse.[24][25]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25]
-
Drug Administration: Administer the p53 activator to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[25]
-
Efficacy Evaluation: Measure tumor volume with calipers at regular intervals throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[26] Animal body weight should also be monitored as an indicator of toxicity.[25]
Visualizing the Pathways and Processes
p53 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 9. Encouraging results of the BOREAS trial investigating navtemadlin in R/R myelofibrosis | VJHemOnc [vjhemonc.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Navtemadlin Improves Clinical Outcomes in Patients with Relapsed/Refractory Myelofibrosis by Disease Modification | Value-Based Cancer Care [valuebasedcancer.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biospace.com [biospace.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. Caspase 3/7 activity assay [bio-protocol.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Re-engineered p53 Activates Apoptosis In Vivo and Causes Primary Tumor Regression in A Dominant Negative Breast Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PK7088
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of PK7088, a p53 activating peptide with potential anticancer properties.[1] Given its cytotoxic potential, all materials that have come into contact with this compound must be treated as hazardous waste.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat or gown
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe segregation and disposal of different types of waste contaminated with this compound.
1. Waste Segregation at the Source:
Proper segregation is critical for safe and compliant disposal.[2] At the point of generation, immediately separate waste into the designated categories.
-
Solid Waste: This category includes contaminated lab supplies such as pipette tips, tubes, vials, gloves, gowns, and other disposable items.
-
Liquid Waste: This includes unused this compound solutions, cell culture media containing the compound, and any rinsing solutions from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound solutions down the drain.[2]
-
-
Sharps Waste: Needles, syringes, and contaminated glass slides fall into this category.
-
Procedure: Place all sharps waste into a designated, puncture-proof sharps container.
-
2. Container Management:
-
Waste containers should be kept closed when not in active use.[3]
-
Do not overfill containers; they should be sealed when they are approximately three-quarters full to prevent spills and facilitate safe handling.[2][4]
-
All containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
3. Decontamination of Work Surfaces:
-
Prepare a decontamination solution, such as a 10% bleach solution, followed by a 70% ethanol or isopropanol rinse.[2][4]
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
Dispose of the cleaning materials as solid hazardous waste.[2]
4. Final Disposal:
-
Once waste containers are full and securely sealed, they must be handed over to your institution's EHS department for final disposal.[2]
-
Follow all institutional procedures for scheduling a hazardous waste pickup.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data
No specific quantitative data regarding the disposal or environmental impact of this compound was found in the available resources. It is recommended to refer to the general principles of cytotoxic agent disposal.
Key Experimental Protocols
Decontamination of Non-Porous Surfaces:
-
Preparation: Don all required PPE. Prepare a fresh 10% bleach solution.
-
Initial Cleaning: Liberally apply the 10% bleach solution to the surface and allow a contact time of at least 10 minutes.
-
Wiping: Wipe the surface clean with absorbent pads, moving from the least contaminated to the most contaminated areas.
-
Rinsing: Rinse the surface with sterile water to remove any bleach residue.
-
Final Disinfection: Wipe the surface with 70% ethanol or isopropanol and allow it to air dry.
-
Disposal: Dispose of all cleaning materials as solid hazardous waste.[2][4]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Essential Safety and Operational Guide for Handling PK7088
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the pyrazole-based peptide, PK7088. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound, supporting a secure and efficient research environment.
Compound Identification and Properties
This compound is a research chemical used to selectively reactivate mutant p53 to a conformation with wild-type characteristics, demonstrating potential anticancer activity.[1]
| Property | Value | Source |
| Chemical Name | 1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole | [2] |
| CAS Number | 1446352-67-5 | [1][3] |
| Molecular Formula | C₁₄H₁₃N₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO | [4] |
Hazard Identification and Safety Precautions
A specific Safety Data Sheet (SDS) with GHS/CLP classification for this compound is not publicly available. In the absence of detailed toxicological data, it is imperative to treat this compound as a potentially hazardous substance. Standard laboratory precautions for handling bioactive chemical compounds of unknown toxicity should be strictly followed.
Assumed Hazards: Based on the nature of the compound as a bioactive small molecule, the following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.
-
Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Recommended GHS Pictograms (Assumed):
Due to the lack of a formal SDS, it is recommended to handle this compound with the assumption that it falls under the following GHS hazard classes. The corresponding pictograms should be clearly displayed on all containers.
| Pictogram | Hazard |
| Exclamation Mark: Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant. | |
| Health Hazard: Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity. | |
| Skull and Crossbones: Acute Toxicity (fatal or toxic). To be used with a high degree of caution until more information is available. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | Fully buttoned. |
| Respiratory | Fume hood or appropriate respiratory protection | A fume hood should be used when handling the powder form to avoid inhalation. If a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) is required. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Procedure | Guideline |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood. - Avoid generating dust. - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. |
| Storage | - Powder: Store at -20°C for up to 3 years. Keep away from moisture.[1] - In Solvent: Store at -80°C for up to 1 year.[1] |
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a powder spill, gently cover with a damp paper towel to avoid raising dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully collect the contained material into a sealed, labeled waste container. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound for in vitro cell-based assays.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
